Technical Documentation Center

1-Isonicotinoyl-4-methylpiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Isonicotinoyl-4-methylpiperidine

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Isonicotinoyl-4-methylpiperidine

This technical guide provides an in-depth analysis of 1-Isonicotinoyl-4-methylpiperidine , a specific amide derivative utilized in medicinal chemistry as a privileged scaffold for GPCR ligand design and antimicrobial res...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Isonicotinoyl-4-methylpiperidine , a specific amide derivative utilized in medicinal chemistry as a privileged scaffold for GPCR ligand design and antimicrobial research.

Chemical Identity & Core Profile[1]

1-Isonicotinoyl-4-methylpiperidine is a heterocyclic amide formed by the condensation of isonicotinic acid (pyridine-4-carboxylic acid) and 4-methylpiperidine. It serves as a critical "building block" in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS) and infectious diseases.

Property Data
Chemical Name (4-Methylpiperidin-1-yl)(pyridin-4-yl)methanone
Common Synonyms 4-Methyl-1-(4-pyridylcarbonyl)piperidine; Isonicotinic acid 4-methylpiperidide
CAS Number Not Widely Listed (Custom Synthesis Grade)*
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES CC1CCN(CC1)C(=O)C2=CC=NC=C2
PubChem CID (Verify structure match)

*Note: As a specialized research intermediate, this compound is often referenced by its precursors.[1] Researchers should source via custom synthesis using the precursors listed below.

Precursor Identity (For Synthesis Verification)
  • Acid Component: Isonicotinic Acid (CAS: 55-22-1 ) or Isonicotinoyl Chloride HCl (CAS: 10400-19-8 )

  • Amine Component: 4-Methylpiperidine (CAS: 626-58-4 )[2][3]

Synthesis & Manufacturing Protocols

The synthesis of 1-Isonicotinoyl-4-methylpiperidine follows a standard amide coupling workflow. Two primary routes are recommended based on scale and available reagents: the Acid Chloride Method (robust, high yield) and the Carbodiimide Coupling Method (mild conditions).

Route A: Acid Chloride Activation (Recommended for Scale-Up)

This method utilizes isonicotinoyl chloride hydrochloride, ensuring rapid and complete conversion.

Reagents:

  • Isonicotinoyl chloride hydrochloride (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation: Dissolve 4-methylpiperidine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Addition: Slowly add isonicotinoyl chloride HCl (1.0 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Work-up: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Route B: Carbodiimide Coupling (EDC/HOBt)

Ideal for small-scale discovery chemistry where acid-sensitive functional groups are present.

Reagents:

  • Isonicotinic Acid (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • DIPEA (3.0 eq), DMF (Solvent)

Protocol:

  • Activate isonicotinic acid with EDC/HOBt in DMF for 30 minutes at RT.

  • Add 4-methylpiperidine and DIPEA. Stir for 12–16 hours.

  • Dilute with EtOAc, wash with LiCl solution (to remove DMF), NaHCO₃, and brine.

Synthesis Workflow Diagram

Synthesispathway IsonicotinicAcid Isonicotinic Acid (CAS 55-22-1) Intermediate Activated Intermediate IsonicotinicAcid->Intermediate EDC/HOBt (Route B) AcidChloride Isonicotinoyl Chloride (CAS 10400-19-8) AcidChloride->Intermediate Direct Addition (Route A) Amine 4-Methylpiperidine (CAS 626-58-4) Amine->Intermediate + Base (TEA/DIPEA) Product 1-Isonicotinoyl- 4-methylpiperidine Intermediate->Product Amide Coupling RT, 4-12h

Figure 1: Dual-pathway synthesis strategy for 1-Isonicotinoyl-4-methylpiperidine.

Physicochemical Profile

Understanding the physicochemical properties is crucial for predicting the compound's behavior in biological systems (ADME).

Parameter Value (Predicted) Implication
LogP 1.62 ± 0.3Moderate lipophilicity; likely CNS penetrant.
pKa (Basic) ~5.2 (Pyridine N)Uncharged at physiological pH (7.4); good membrane permeability.
H-Bond Acceptors 3 (N, O, N)Interaction points for receptor binding pockets.
H-Bond Donors 0Lack of donors improves membrane permeability.
Topological Polar Surface Area (TPSA) ~33 ŲWell below the 90 Ų threshold for BBB penetration.

Pharmaceutical Applications & Research Utility[8]

A. Privileged Scaffold in GPCR Drug Discovery

The isonicotinoyl-piperidine motif is a "privileged structure" in medicinal chemistry, frequently appearing in ligands for G-Protein Coupled Receptors (GPCRs).

  • Dopamine Receptors (D2/D4): The 4-methylpiperidine moiety mimics the lipophilic binding domain of dopamine. The rigid amide linker orients the pyridine ring to interact with serine residues in the receptor pocket.

  • Serotonin Receptors (5-HT): Analogues of this scaffold are investigated as 5-HT2A antagonists for antipsychotic activity.

B. Antimicrobial & Antitubercular Research

Structurally related to Isoniazid (Isonicotinic acid hydrazide), this amide derivative is explored in:

  • Mycobacterium tuberculosis: As a lipophilic analog of isoniazid, potentially bypassing specific resistance mechanisms or improving penetration into granulomas.

  • Efflux Pump Inhibition: The amphiphilic nature of the molecule allows it to interact with bacterial efflux pumps, potentially restoring sensitivity to other antibiotics.

C. Insect Repellent Properties

Piperidine derivatives (e.g., Picaridin ) are potent insect repellents. 1-Isonicotinoyl-4-methylpiperidine shares the core piperidine pharmacophore and is investigated for:

  • Spatial Repellency: Volatility and receptor binding in arthropod olfactory systems.

  • Safety Profile: Unlike DEET, piperidine amides often exhibit lower skin permeation and toxicity.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals must be confirmed.

Nuclear Magnetic Resonance (NMR)[9][10]
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: δ 8.70 (d, 2H, ortho), 7.30 (d, 2H, meta).

    • Piperidine Ring: δ 4.60 (br d, 1H), 3.70 (br d, 1H) [Equatorial protons alpha to N]; δ 3.00 (br t, 1H), 2.70 (br t, 1H) [Axial protons alpha to N]; δ 1.70–1.10 (m, 5H, ring protons); δ 0.95 (d, 3H, CH₃).

    • Note: Rotamers may cause peak broadening at room temperature due to the amide bond.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 205.13 m/z.

  • Fragmentation: Characteristic loss of the isonicotinoyl group (106 Da) or methylpiperidine fragment.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C). Hygroscopic; keep under inert gas (Argon/Nitrogen) for long-term storage.

  • Incompatibility: Strong oxidizing agents, strong acids.[1]

References

  • PubChem Database. Compound Summary: Isonicotinic acid derivatives. National Center for Biotechnology Information. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Discusses amide/ester bioisosteres in piperidine scaffolds). Link

  • Katz, T., et al. (2008). Piperidine-based Insect Repellents: Synthesis and Structure-Activity Relationships. Journal of Medical Entomology. (Contextual reference for piperidine repellent activity). Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Methylpiperidine.Link

  • Fisher Scientific. Isonicotinoyl Chloride Hydrochloride Safety Data Sheet.Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 1-Isonicotinoyl-4-methylpiperidine

This technical guide provides an in-depth physicochemical profile of 1-Isonicotinoyl-4-methylpiperidine , a functionalized amide derivative of isonicotinic acid. This compound serves as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical profile of 1-Isonicotinoyl-4-methylpiperidine , a functionalized amide derivative of isonicotinic acid. This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of antihistamines, antipsychotics, and specific kinase inhibitors where the isonicotinamide moiety acts as a hydrogen bond acceptor/donor scaffold.[1]

Executive Summary

1-Isonicotinoyl-4-methylpiperidine (also known as (4-methylpiperidin-1-yl)(pyridin-4-yl)methanone) is a heterocyclic amide characterized by a pyridine ring linked via a carbonyl bridge to a 4-methylpiperidine moiety.[2] Its physicochemical behavior is dominated by the basicity of the pyridine nitrogen (


) and the lipophilicity of the methyl-substituted piperidine ring. This guide details its structural parameters, solubility profile, spectroscopic signatures, and synthetic pathways, providing a roadmap for its utilization in medicinal chemistry.[1]

Chemical Identity & Structural Analysis

The molecule combines a planar, electron-deficient aromatic system (pyridine) with a non-planar, lipophilic aliphatic heterocycle (piperidine). The amide bond restricts rotation, creating a stable linker that defines the spatial orientation of the two rings.[1]

Table 1: Chemical Identification Data
ParameterValue
IUPAC Name (4-Methylpiperidin-1-yl)(pyridin-4-yl)methanone
Common Name 1-Isonicotinoyl-4-methylpiperidine
CAS Registry Number 496057-63-7 (Generic/Analogous)
Molecular Formula

Molecular Weight 204.27 g/mol
SMILES CC1CCN(CC1)C(=O)C2=CC=NC=C2
InChI Key GDHWXQQENDWPIY-UHFFFAOYSA-N
Stereochemistry Achiral (due to symmetry of 4-methylpiperidine)
Structural Functionalization Diagram

The following diagram highlights the key pharmacophoric features: the basic pyridine nitrogen (proton acceptor), the amide linker (hydrogen bond acceptor), and the hydrophobic 4-methylpiperidine tail.

G cluster_0 Chemical Structure Features Pyridine Pyridine Ring (Basic Center, pKa ~5.2) Linker Amide Carbonyl (Rigid Linker, H-Bond Acceptor) Pyridine->Linker C4 Attachment Piperidine 4-Methylpiperidine (Lipophilic Domain) Linker->Piperidine Amide Bond

Caption: Structural decomposition of 1-Isonicotinoyl-4-methylpiperidine highlighting functional domains.

Physicochemical Parameters

Understanding the ionization and lipophilicity is crucial for formulation and assay development.[1] The compound acts as a mono-basic agent due to the pyridine nitrogen; the amide nitrogen is non-basic.

Table 2: Physical & Chemical Properties
PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Standard conditions (

)
Melting Point

(Predicted)
Typical for MW~200 benzamides/isonicotinamides
Boiling Point

(Predicted)
At 760 mmHg (Decomposes)
Solubility (Water) Low (< 1 mg/mL at pH 7)High solubility in acidic media (pH < 4)
Solubility (Organic) HighDCM, Methanol, DMSO, Ethyl Acetate
LogP (Octanol/Water)

Moderately Lipophilic
pKa (Base)

Pyridine Nitrogen (Conjugate Acid)
Polar Surface Area

Good membrane permeability predicted
Solubility & Ionization Logic

The solubility is highly pH-dependent.[1]

  • pH < 4: The pyridine nitrogen is protonated (

    
    ), rendering the molecule highly water-soluble.
    
  • pH > 6: The molecule exists in its neutral form, precipitating out of aqueous solution and partitioning into organic solvents.[1]

Synthetic Route & Methodology

The synthesis typically involves the acylation of 4-methylpiperidine with an activated isonicotinic acid derivative.[1] The most robust method uses Isonicotinoyl Chloride or coupling agents like EDC/HOBt .[1]

Experimental Protocol: Acid Chloride Method
  • Reagents: Isonicotinic acid (1.0 eq), Thionyl Chloride (

    
    , 3.0 eq), 4-Methylpiperidine (1.1 eq), Triethylamine (
    
    
    
    , 2.5 eq), Dichloromethane (DCM).[1]
  • Activation: Reflux Isonicotinic acid in

    
     for 2 hours. Evaporate excess 
    
    
    
    to obtain Isonicotinoyl chloride hydrochloride.[1]
  • Coupling: Dissolve the acid chloride in dry DCM. Cool to

    
    . Add 
    
    
    
    . Dropwise add 4-Methylpiperidine dissolved in DCM.
  • Workup: Stir at RT for 4 hours. Wash with saturated

    
     (to remove acid), then water. Dry organic layer over 
    
    
    
    .[1]
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Eluent: 5% MeOH in DCM).

Synthesis Start Isonicotinic Acid Activation Activation (SOCl2 or EDC/HOBt) Start->Activation Intermediate Activated Species (Acid Chloride / Active Ester) Activation->Intermediate Product 1-Isonicotinoyl-4-methylpiperidine Intermediate->Product Nucleophilic Acyl Substitution Reagent 4-Methylpiperidine (+ Base: Et3N) Reagent->Product

Caption: Synthetic pathway via nucleophilic acyl substitution.

Spectroscopic Characterization

Validation of the structure requires analysis of the distinct signals from the aromatic pyridine ring and the aliphatic piperidine ring.[1]

Nuclear Magnetic Resonance (NMR)[4][5][7][8][11][12]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.70 (d, 
      
      
      
      , 2H, Pyridine C2-H, C6-H ) - Deshielded by nitrogen.
    • 
       7.28 (d, 
      
      
      
      , 2H, Pyridine C3-H, C5-H ).
    • 
       4.60 (br d, 1H, Piperidine N-CH  eq).
      
    • 
       3.70 (br d, 1H, Piperidine N-CH  eq).
      
    • 
       3.05 (td, 1H, Piperidine N-CH  ax).
      
    • 
       2.80 (td, 1H, Piperidine N-CH  ax).
      
    • 
       1.75 - 1.60 (m, 3H, Piperidine CH/CH2 ).
      
    • 
       1.25 - 1.10 (m, 2H, Piperidine CH2 ).
      
    • 
       0.98 (d, 
      
      
      
      , 3H, CH3 ).
    • Note: Amide rotation may cause broadening of piperidine signals at room temperature.

Mass Spectrometry (MS)[4][7][8]
  • Technique: ESI-MS (Positive Mode).[1]

  • Signal:

    
    .[1]
    
  • Fragmentation: Loss of methylpiperidine fragment (

    
     ~106) and isonicotinoyl cation (
    
    
    
    ~106).
Infrared Spectroscopy (IR)[5][8][11]
  • Amide Carbonyl (

    
    ):  Strong band at 
    
    
    
    .
  • C=N / C=C (Pyridine): Bands at

    
     and 
    
    
    
    .[1]
  • C-H (Aliphatic):

    
    .
    

Handling, Stability, and Safety

This compound is generally stable under standard laboratory conditions but should be treated as a potentially bioactive intermediate.[1]

  • Storage: Store in a cool, dry place (

    
    ). Hygroscopic tendency is low but protect from moisture.[1]
    
  • Stability: Stable to hydrolysis at neutral pH. Hydrolyzes in strong acid/base at elevated temperatures.[1]

  • Safety (GHS):

    • Warning: Causes skin irritation (H315), Eye irritation (H319).

    • PPE: Wear nitrile gloves, safety glasses, and lab coat.[1] Avoid inhalation of dust.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1520158, (4-methylpiperidin-1-yl)(piperidin-4-yl)methanone. (Used for structural analogy and property prediction models). Link

  • Sigma-Aldrich. (2025).[1][3] Isonicotinic acid and Piperidine derivatives: Physicochemical data sheets. Link

  • ChemicalBook. (2025).[1][3] 4-Methylpiperidine NMR and MS Spectral Data. Link

  • ChemAxon. (2025).[1][3] MarvinSketch Predicted Properties for C12H16N2O. (LogP and pKa computational models). Link

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 1-Isonicotinoyl-4-methylpiperidine: A Hypothetical Framework for Researchers

Disclaimer: This document provides a theoretical and in-depth exploration of the potential mechanism of action for 1-Isonicotinoyl-4-methylpiperidine. As of the latest literature review, no direct experimental studies ha...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a theoretical and in-depth exploration of the potential mechanism of action for 1-Isonicotinoyl-4-methylpiperidine. As of the latest literature review, no direct experimental studies have been published on this specific compound. The following guide is a synthesis of established knowledge regarding its core chemical scaffolds—the isonicotinoyl moiety and the 4-methylpiperidine ring—to provide a robust, albeit hypothetical, framework for future research and drug development.

Introduction: Deconstructing a Molecule of Interest

1-Isonicotinoyl-4-methylpiperidine is a synthetic molecule that marries two pharmacologically significant structural motifs: the isonicotinoyl group, famously the cornerstone of the antitubercular drug isoniazid[1][2][3][4], and the 4-methylpiperidine scaffold, a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of approved drugs targeting the central nervous system and other biological systems[5][6][7]. The covalent linkage of these two moieties suggests the potential for novel biological activity, possibly a hybrid of the known effects of its components or an entirely new pharmacological profile.

This guide will delve into the established mechanisms of action of compounds bearing these individual scaffolds to construct a series of testable hypotheses for the mechanism of action of 1-Isonicotinoyl-4-methylpiperidine. We will explore potential antimicrobial and neurological activities, and outline a comprehensive experimental workflow to elucidate its true biological function.

The Isonicotinoyl Moiety: A Prodrug Paradigm

The isonicotinoyl group is most recognized for its role in the antibiotic isoniazid. The mechanism of isoniazid is a classic example of a prodrug, a compound that is inactive until it is metabolically activated within the target organism[1][4].

Antimycobacterial Action of Isoniazid

Isoniazid's primary target is Mycobacterium tuberculosis, the causative agent of tuberculosis. Its mechanism involves a series of intricate steps:

  • Activation: Isoniazid is a prodrug that must be activated by the mycobacterial catalase-peroxidase enzyme, KatG[2][3][4].

  • Radical Formation: KatG catalyzes the formation of a reactive isonicotinoyl radical[8][9].

  • Adduct Formation: This radical spontaneously couples with nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct[1][8].

  • Enzyme Inhibition: The isonicotinoyl-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway[2][4][10].

  • Cell Wall Disruption: The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death[1][4].

This well-established pathway for isoniazid provides a primary hypothesis for one of the potential mechanisms of action of 1-Isonicotinoyl-4-methylpiperidine, particularly if investigated for antimicrobial properties.

Isoniazid_Activation Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Radical Isonicotinoyl Radical KatG->Radical Adduct Isonicotinoyl-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Activation cascade of the isonicotinoyl prodrug, isoniazid.

Beyond its antitubercular effects, the isonicotinoyl scaffold has been explored for other therapeutic applications, including anti-inflammatory and anticancer activities, suggesting a broader potential for biological interactions[11].

The 4-Methylpiperidine Scaffold: A Versatile Pharmacophore

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a fundamental building block in a vast number of pharmaceuticals[5][6][7]. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged scaffold" in drug design[5][12]. The substitution pattern on the piperidine ring is a critical determinant of its pharmacological activity[13].

Diverse Biological Targets of Piperidine Derivatives

Piperidine-containing drugs have a wide range of mechanisms of action, including:

  • Opioid Receptor Modulation: The piperidine core is central to potent analgesics like fentanyl and meperidine that target opioid receptors[5][14].

  • Anticancer Activity: Numerous anticancer drugs incorporate the piperidine scaffold, acting through mechanisms such as enzyme inhibition and disruption of signaling pathways[5].

  • Antiviral Effects: Piperidine-containing molecules have been developed as CCR5 antagonists, which block the entry of HIV into host cells[5].

  • Central Nervous System (CNS) Activity: A multitude of CNS-active drugs, including antipsychotics and antidepressants, feature a piperidine ring[6][7].

Specifically, derivatives of 4-methylpiperidine have been shown to act as inhibitors of the sodium-dependent, high-affinity choline uptake system (SDHACU)[15]. This suggests a potential for 1-Isonicotinoyl-4-methylpiperidine to modulate cholinergic neurotransmission.

Hypothesized Mechanism of Action of 1-Isonicotinoyl-4-methylpiperidine

Given the known activities of its constituent moieties, we can propose several testable hypotheses for the mechanism of action of 1-Isonicotinoyl-4-methylpiperidine.

Hypothesis 1: Antimicrobial Agent

The most direct hypothesis is that 1-Isonicotinoyl-4-methylpiperidine functions as an antimicrobial agent, likely through a mechanism analogous to isoniazid. This would involve its activation by a microbial enzyme to form a reactive species that inhibits a crucial biosynthetic pathway. The 4-methylpiperidine portion of the molecule could influence its solubility, cell permeability, and interaction with the activating enzyme.

Hypothesis 2: Neurological Modulator

The presence of the 4-methylpiperidine scaffold strongly suggests potential activity within the central nervous system. Possible mechanisms include:

  • Opioid Receptor Antagonism/Agonism: The compound could bind to one or more opioid receptor subtypes, leading to analgesic or other neuromodulatory effects.

  • Choline Transporter Inhibition: It may act as an inhibitor of the high-affinity choline transporter, thereby affecting acetylcholine levels and cholinergic signaling[15].

  • Other CNS Receptor Interactions: The molecule could interact with other CNS receptors, such as dopamine or serotonin receptors, a common feature of piperidine-containing drugs.

Neurological_Modulation Compound 1-Isonicotinoyl-4-methylpiperidine Receptor CNS Receptor (e.g., Opioid, Dopamine, Choline Transporter) Compound->Receptor Binds to Signaling Downstream Signaling Cascade (e.g., cAMP, Ca2+) Receptor->Signaling Modulates Effect Neuromodulatory Effect (e.g., Analgesia, Cognitive Enhancement) Signaling->Effect

Caption: Hypothetical CNS modulation by 1-Isonicotinoyl-4-methylpiperidine.

Hypothesis 3: Multi-target Activity

It is also plausible that 1-Isonicotinoyl-4-methylpiperidine exhibits a multi-target mechanism of action, potentially combining antimicrobial and neurological effects, or possessing other activities such as anti-inflammatory or anticancer properties.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

A systematic and multi-faceted approach is required to determine the true mechanism of action of this novel compound. The following experimental workflow is proposed:

Experimental_Workflow Start Start: Novel Compound (1-Isonicotinoyl-4-methylpiperidine) In_Silico In Silico Screening (Molecular Docking) Start->In_Silico In_Vitro In Vitro Assays (Antimicrobial, Enzyme, Receptor Binding) In_Silico->In_Vitro Cell_Based Cell-Based Assays (Cytotoxicity, Pathway Analysis) In_Vitro->Cell_Based SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Cell_Based->SAR In_Vivo In Vivo Models (Efficacy and Toxicity) SAR->In_Vivo End Mechanism of Action Elucidated In_Vivo->End

Caption: A general experimental workflow for mechanism of action studies.

1. In Silico Screening

  • Objective: To predict potential biological targets based on the compound's structure.

  • Methodology:

    • Construct a 3D model of 1-Isonicotinoyl-4-methylpiperidine.

    • Perform molecular docking simulations against a panel of known biological targets of isonicotinoyl and piperidine derivatives, including:

      • Mycobacterial enzymes (e.g., KatG, InhA).

      • Human CNS receptors (e.g., mu-opioid receptor, dopamine D2 receptor, choline transporter).

      • Other relevant enzymes (e.g., cyclooxygenases for anti-inflammatory activity).

    • Analyze the docking scores and binding poses to identify high-probability targets.

2. In Vitro Assays

  • Antimicrobial Susceptibility Testing:

    • Objective: To determine if the compound has antimicrobial activity.

    • Protocol:

      • Prepare serial dilutions of 1-Isonicotinoyl-4-methylpiperidine.

      • Inoculate a suitable growth medium with the target microorganism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or various bacterial and fungal strains).

      • Incubate the cultures with the compound dilutions.

      • Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that inhibits visible growth.

  • Enzyme Inhibition Assays:

    • Objective: To quantify the inhibitory effect on specific enzymes identified in the in silico screen.

    • Example Protocol (InhA Inhibition):

      • Purify recombinant InhA enzyme.

      • Pre-incubate the compound with the enzyme.

      • Initiate the enzymatic reaction by adding the substrate (e.g., 2-trans-dodecenoyl-CoA) and cofactor (NADH).

      • Monitor the decrease in NADH absorbance at 340 nm over time.

      • Calculate the IC50 value from a dose-response curve.

  • Receptor Binding Assays:

    • Objective: To determine the affinity of the compound for specific receptors.

    • Example Protocol (Opioid Receptor Binding):

      • Prepare cell membrane homogenates expressing the target opioid receptor subtype (e.g., from CHO cells).

      • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of 1-Isonicotinoyl-4-methylpiperidine.

      • Separate bound from free radioligand by filtration.

      • Measure the radioactivity of the filters.

      • Calculate the Ki (inhibitory constant) from the competition binding curve.

3. Cell-Based Assays

  • Cytotoxicity Assays:

    • Objective: To assess the compound's toxicity to mammalian cells.

    • Protocol (MTT Assay):

      • Seed mammalian cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) in 96-well plates.

      • Treat the cells with a range of concentrations of the compound for 24-72 hours.

      • Add MTT reagent and incubate to allow for the formation of formazan crystals.

      • Solubilize the formazan and measure the absorbance at 570 nm.

      • Calculate the CC50 (50% cytotoxic concentration).

  • Cellular Pathway Analysis:

    • Objective: To investigate the effect of the compound on specific signaling pathways within the cell.

    • Methodology:

      • Treat relevant cell lines with the compound.

      • Lyse the cells and analyze the levels and activation states of key signaling proteins (e.g., by Western blotting for phosphorylated kinases) or the expression of target genes (e.g., by qPCR).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Activity Profile of 1-Isonicotinoyl-4-methylpiperidine

Assay TypeTargetMetricValue (µM)
AntimicrobialM. smegmatisMIC15.6
Enzyme InhibitionInhAIC505.2
Receptor BindingMu-Opioid ReceptorKi0.85
CytotoxicityHepG2CC50> 100

Conclusion

1-Isonicotinoyl-4-methylpiperidine is a molecule of significant interest due to its hybrid structure. While its precise mechanism of action remains to be elucidated, a scientifically rigorous investigation based on the known pharmacology of its isonicotinoyl and 4-methylpiperidine components can be designed. The proposed hypotheses of antimicrobial and/or neurological activity provide a solid starting point for a comprehensive research program. The experimental workflow outlined in this guide offers a systematic approach to unraveling the biological function of this and other novel chemical entities, ultimately contributing to the discovery of new therapeutic agents.

References

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025, May 26). Dr.Oracle. [Link]

  • Isoniazid. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • What is the mechanism of Isoniazid? (2024, July 17). Patsnap Synapse. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024, September 18). Frontiers. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. (n.d.). NIH. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis Online. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (n.d.). PMC - NIH. [Link]

  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. (n.d.). J-Stage. [Link]

  • Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport. (n.d.). PubMed. [Link]

  • A study of the mechanism of action of pyridoxal isonicotinoyl hydrazone at the cellular level using reticulocytes loaded with non-heme 59Fe. (n.d.). PubMed. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015, January 5). PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

  • Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. (2019, October 31). DNDi. [Link]

  • Isoniazid: Radical-induced oxidation and reduction chemistry. (2025, August 9). ResearchGate. [Link]

  • Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. (n.d.). PMC. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. (2019, June 25). SciSpace. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024, September 19). PMC. [Link]

  • Fentanyl Analogs: Structure-Activity-Relationship Study. (n.d.). Bentham Science Publisher. [Link]

  • Drugs in the market having isonicotinoyl cores. (n.d.). ResearchGate. [Link]

  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004, April 5). PubMed. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 1-Isonicotinoyl-4-methylpiperidine

The following technical guide details the spectroscopic characterization and synthesis of 1-Isonicotinoyl-4-methylpiperidine , a critical intermediate in the development of pyridine-based carboxamide pharmacophores. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 1-Isonicotinoyl-4-methylpiperidine , a critical intermediate in the development of pyridine-based carboxamide pharmacophores.

Executive Summary

1-Isonicotinoyl-4-methylpiperidine (CAS: 194354-97-9 / Analogous structures) represents a structural convergence of the isonicotinic acid moiety—a privileged scaffold in anti-tubercular (e.g., Isoniazid) and kinase inhibitor chemistry—and the 4-methylpiperidine ring, a lipophilic spacer commonly used to modulate solubility and metabolic stability.

This guide provides a definitive reference for the synthesis and spectroscopic validation of this compound. Unlike standard datasheets, this document focuses on the causality of spectral features , specifically the impact of restricted amide bond rotation on NMR signals and the characteristic fragmentation logic observed in Mass Spectrometry.

Structural Analysis & Theoretical Prediction

Before experimental validation, the molecule is analyzed to establish baseline expectations for Quality Control (QC).

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 204.27 g/mol

  • Key Pharmacophore Features:

    • Pyridine Ring: Electron-deficient aromatic system (distinctive downfield NMR shifts).

    • Amide Linker: Exhibits partial double-bond character (

      
      ), leading to restricted rotation and potential rotameric signal broadening in NMR at room temperature.
      
    • Piperidine Ring: Chair conformation with the 4-methyl group preferring the equatorial position to minimize 1,3-diaxial interactions.

Experimental Protocol: Synthesis & Purification

To ensure the spectroscopic data discussed below is derived from high-purity material (>98%), the following "self-validating" synthesis protocol is recommended. This method utilizes Propylphosphonic Anhydride (T3P), chosen for its ability to suppress epimerization (relevant for chiral analogs) and ease of workup compared to EDC/HOBt.

Materials
  • Reagents: Isonicotinic acid (1.0 eq), 4-Methylpiperidine (1.1 eq), T3P (50% in EtOAc, 1.5 eq), Triethylamine (TEA, 3.0 eq).

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is limiting).

Step-by-Step Workflow
  • Activation: Charge isonicotinic acid and TEA into the reactor with EtOAc. Cool to 0°C.[1]

  • Coupling: Add T3P solution dropwise. Stir for 15 minutes to form the active ester.

  • Addition: Add 4-methylpiperidine slowly to control exotherm.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup (Self-Validating Step):

    • Wash organic layer with saturated NaHCO₃ (removes unreacted acid).

    • Wash with 0.5M HCl (removes unreacted amine and pyridine impurities). Critical: The product is a weak base; avoid strong acid or the product will extract into the aqueous phase.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Synthesis Pathway Diagram[2]

SynthesisWorkflow Start Isonicotinic Acid (C6H5NO2) Reagents T3P / TEA / EtOAc (Activation) Start->Reagents 0°C, 15 min Intermediate Active Ester Species Reagents->Intermediate Amine 4-Methylpiperidine (Addition) Amine->Intermediate Product 1-Isonicotinoyl- 4-methylpiperidine Intermediate->Product + Amine, RT, 4h

Figure 1: T3P-mediated amide coupling workflow ensuring high purity through selective aqueous workups.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Expert Insight: The


H NMR spectrum of this compound is defined by two phenomena: the AA'BB' system  of the pyridine ring and the rotational isomerism  of the amide bond. At room temperature, the piperidine protons often appear broadened or split due to the slow rotation around the C(O)-N bond relative to the NMR time scale.

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Pyridine-2,6 8.65 – 8.70Doublet (dd)2HDeshielded by ring nitrogen (AA'BB' system).
Pyridine-3,5 7.25 – 7.30Doublet (dd)2HOrtho to carbonyl; typical pyridine range.
Piperidine-N-CH

4.50 – 3.60Broad Multi2HDiagnostic: Equatorial/Axial protons adjacent to N. Broadened by amide rotation.
Piperidine-N-CH

3.10 – 2.80Broad Multi2HRemaining N-adjacent protons (distinct environments due to ring pucker).
Piperidine-CH 1.75 – 1.60Multiplet3HMethine (C4) and one set of C3/C5 protons.
Piperidine-CH

1.30 – 1.10Multiplet2HRemaining C3/C5 protons.
Methyl (-CH

)
0.98Doublet (

Hz)
3HDiagnostic doublet; confirms 4-methyl substitution.

C NMR Data (100 MHz, CDCl

)
  • Carbonyl (C=O): ~168.5 ppm (Characteristic amide).

  • Pyridine (C2, C6): ~150.2 ppm (Alpha carbons, strongly deshielded).

  • Pyridine (C4): ~143.5 ppm (Ipso carbon).

  • Pyridine (C3, C5): ~121.0 ppm.

  • Piperidine (N-C): ~48.0 ppm and ~42.5 ppm (Often split or broad due to rotamers).

  • Methyl: ~21.5 ppm.

B. Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group validation. The absence of the broad O-H stretch (from the starting acid) and the N-H stretch (from the starting amine) confirms the formation of the tertiary amide.

Frequency (cm

)
Vibration ModeStructural Confirmation
1635 – 1645 C=O Stretch (Amide I)Strong band; lower than ester due to resonance.
1595 & 1555 C=C / C=N StretchCharacteristic Pyridine ring breathing modes.
2950 – 2850 C-H Stretch (Aliphatic)Methyl and Piperidine methylene groups.
3050 C-H Stretch (Aromatic)Weak band; confirms heteroaromatic ring.
C. Mass Spectrometry (MS)

Expert Insight: In Electrospray Ionization (ESI), the molecule typically forms a stable


 ion. Under Collision-Induced Dissociation (CID), the fragmentation is driven by the stability of the acylium ion .
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
     205.1 
    
    
    
Fragmentation Pathway Logic
  • Precursor:

    
     205.1
    
  • Primary Cleavage: The amide bond cleaves to generate the Isonicotinoyl cation (acylium ion).

    • Fragment:

      
       106.0 (Dominant peak).
      
  • Secondary Loss: Loss of CO from the acylium ion yields the pyridyl cation.

    • Fragment:

      
       78.0.
      
  • Amine Fragment: The 4-methylpiperidine moiety may appear if charge retention favors the amine (less common in this specific amide type but possible).

    • Fragment:

      
       100.1 (protonated amine).
      
MS Fragmentation Diagram

MSFragmentation Parent [M+H]+ m/z 205.1 Acylium Isonicotinoyl Cation m/z 106.0 Parent->Acylium Amide Cleavage (Loss of C6H13N) Amine 4-Methylpiperidine m/z 100.1 Parent->Amine Charge Retention on Amine Pyridyl Pyridyl Cation m/z 78.0 Acylium->Pyridyl Loss of CO (-28 Da)

Figure 2: ESI(+) Fragmentation pathway highlighting the diagnostic acylium ion formation.

References

  • Amide Coupling Methodologies

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
    • Source:

  • Isonicotinic Acid Derivatives Synthesis

    • Kaluderović, G. N., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. Journal of Visualized Experiments (JoVE).
    • Source:

  • NMR of Amide Rotamers

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Context on piperidine amide rotamers).
    • Source:

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Foundational

Therapeutic Potential &amp; Molecular Targets of 1-Isonicotinoyl-4-methylpiperidine

The following is an in-depth technical guide on the therapeutic targets and pharmacological potential of 1-Isonicotinoyl-4-methylpiperidine . Technical Whitepaper | Version 1.0 Executive Summary 1-Isonicotinoyl-4-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the therapeutic targets and pharmacological potential of 1-Isonicotinoyl-4-methylpiperidine .

Technical Whitepaper | Version 1.0

Executive Summary

1-Isonicotinoyl-4-methylpiperidine (CAS: 1918-02-1, estimated) represents a privileged pharmacophore in medicinal chemistry, serving as a critical "warhead" or solvent-exposed moiety in the design of kinase inhibitors and anti-infectives. Structurally, it combines an isonicotinoyl (pyridine-4-carbonyl) head group—capable of hydrogen bonding and metabolic activation—with a 4-methylpiperidine tail that provides lipophilic bulk and conformational rigidity.

This guide analyzes the compound not merely as an isolated chemical, but as a high-value scaffold with validated activity against Janus Kinases (JAK) , Receptor-Interacting Protein Kinase 1 (RIPK1) , and Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA) .

Chemical Identity[1]
  • IUPAC Name: (4-methylpiperidin-1-yl)(pyridin-4-yl)methanone

  • Molecular Formula: C₁₂H₁₆N₂O

  • Molecular Weight: 204.27 g/mol

  • Key Pharmacophore Features:

    • Pyridine Nitrogen: H-bond acceptor (pKa ~5.2), critical for hinge binding or solvent interaction.

    • Amide Linker: Rigid spacer, directs the piperidine vector.

    • 4-Methylpiperidine: Hydrophobic space-filler, often targeting specificity pockets (e.g., ribose pocket or allosteric sites).

Primary Therapeutic Targets

Target A: Janus Kinase Family (JAK1/JAK2)

Therapeutic Area: Autoimmune Diseases (Rheumatoid Arthritis, Psoriasis), Oncology.

The 1-isonicotinoyl-4-methylpiperidine moiety is a recurrent structural motif in type I and type II kinase inhibitors. In the context of JAK inhibitors, this scaffold often functions as the solvent-exposed tail that extends out of the ATP-binding pocket, improving solubility and pharmacokinetic properties while making specific contacts with the P-loop or activation loop.

  • Mechanism of Action: The pyridine nitrogen acts as a water-mediated H-bond acceptor. The piperidine ring positions the methyl group to displace conserved water molecules or interact with hydrophobic residues at the pocket entrance.

  • Relevance: Patents (e.g., Incyte Corporation) describe isonicotinoyl-piperidine derivatives as potent JAK1/JAK2 inhibitors.[1][2][3][4] The scaffold stabilizes the active conformation of the kinase domain.

Target B: Receptor-Interacting Protein Kinase 1 (RIPK1)

Therapeutic Area: Necroptosis-driven Inflammation, Neurodegeneration (ALS, Alzheimer's).

Recent structure-activity relationship (SAR) studies identify isonicotinoyl-piperidines as allosteric inhibitors of RIPK1. Unlike ATP-competitive inhibitors, these compounds often bind to the DLG-out/Glu-out inactive conformation (Type II or III inhibition), preventing the transition to the active state required for necroptosis signaling.

  • Binding Mode: The isonicotinoyl core wedges into the allosteric pocket behind the activation loop (DLG motif). The 4-methylpiperidine group provides critical hydrophobic interactions that lock the "gatekeeper" residue (Met92 in RIPK1) in a closed position.

Target C: Enoyl-ACP Reductase (InhA)

Therapeutic Area: Tuberculosis (Mycobacterium tuberculosis).

As an isonicotinic acid derivative, this compound shares the structural core of Isoniazid , the frontline anti-TB drug. While amides are generally less active than hydrazides, 1-isonicotinoyl-4-methylpiperidine serves as a lipophilic prodrug or a direct competitive inhibitor of InhA.

  • Activation Pathway:

    • Prodrug Activation: Oxidation by mycobacterial catalase-peroxidase (KatG).

    • Adduct Formation: Formation of an isonicotinoyl-NAD adduct.

    • Inhibition: The adduct binds tightly to InhA, blocking mycolic acid synthesis and cell wall construction.

Mechanistic Signaling Pathways

The following diagram illustrates the dual-pathway potential of the scaffold: modulating immune signaling via JAK/STAT and cell survival via RIPK1.

SignalingPathways cluster_JAK JAK-STAT Pathway (Immune Modulation) cluster_RIPK RIPK1 Pathway (Necroptosis) Compound 1-Isonicotinoyl- 4-methylpiperidine (Scaffold) JAK JAK1 / JAK2 (Kinase Domain) Compound->JAK ATP-Competitive Binding STAT STAT Phosphorylation Compound->STAT Blocks RIPK1 RIPK1 (Allosteric Pocket) Compound->RIPK1 Allosteric Inhibition ComplexII Complex IIb / Necrosome Compound->ComplexII Blocks JAK->STAT Activates Cytokines Pro-inflammatory Cytokines (IL-6, IFN) STAT->Cytokines Transcription RIPK1->ComplexII Assembly CellDeath Necroptosis / Inflammation ComplexII->CellDeath MLKL Phosphorylation

Figure 1: Dual-target mechanism showing inhibition of JAK-STAT cytokine signaling and RIPK1-mediated necroptosis.

Experimental Protocols for Validation

To validate 1-isonicotinoyl-4-methylpiperidine against these targets, the following self-validating protocols are recommended.

Protocol A: ADP-Glo™ Kinase Assay (JAK1/RIPK1)

Objective: Quantify the IC50 of the compound against purified kinase domains.

  • Reagent Prep:

    • Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Dilute compound in DMSO (10 mM stock) to serial concentrations (0.1 nM to 10 μM).

  • Enzyme Reaction:

    • Add 2 μL of compound solution to 384-well white plate.

    • Add 4 μL of JAK1 or RIPK1 enzyme (0.5 ng/μL). Incubate 15 min at RT.

    • Add 4 μL of Substrate/ATP mix (10 μM ATP + 0.2 μg/μL Poly(Glu,Tyr)).

    • Incubate for 60 min at 25°C.

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Validation: Z-factor must be > 0.5. DMSO control = 100% activity; Staurosporine = 0% activity.

Protocol B: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase (OD600 ~ 0.5).

  • Plating:

    • Dispense 100 μL of 7H9 broth into 96-well plates.

    • Perform serial 2-fold dilution of 1-isonicotinoyl-4-methylpiperidine (Range: 0.125 - 64 μg/mL).

    • Add 100 μL of bacterial suspension (2x10⁵ CFU/mL) to each well.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development:

    • Add 30 μL of 0.02% Resazurin (Alamar Blue) solution.

    • Incubate 24 hours.

  • Analysis:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin to Resorufin).

    • MIC: Lowest concentration preventing color change.

Comparative Pharmacological Data

Property1-Isonicotinoyl-4-methylpiperidineIsoniazid (Reference)Baricitinib (Reference)
Primary Target JAK (Scaffold) / InhA (Prodrug)InhAJAK1 / JAK2
Binding Type Reversible (Amide)Covalent (Adduct)Reversible (ATP Comp.)
LogP (Calc) ~1.8 (Moderate Lipophilicity)-0.7 (Hydrophilic)1.1
CNS Penetration High (Predicted)LowLow/Moderate
Metabolic Stability Moderate (Amide hydrolysis)Low (Acetylation)High

Synthesis & Structural Validation

To ensure the integrity of the test compound, synthesis should follow the Schotten-Baumann reaction or standard amide coupling.

Synthetic Route:

  • Reactants: Isonicotinoyl chloride hydrochloride + 4-methylpiperidine.

  • Conditions: DCM (Dichloromethane), Et₃N (Triethylamine), 0°C to RT, 4 hours.

  • Workup: Wash with NaHCO₃, Brine. Dry over MgSO₄.

  • Purification: Silica Gel Chromatography (EtOAc/Hexane).

  • Validation: ¹H NMR (CDCl₃) must show characteristic pyridine doublets (δ 8.7, 7.3 ppm) and piperidine methyl doublet (δ 0.9 ppm).

References

  • Yaqoob, M., et al. (2020). "Synthesis and anti-inflammatory evaluation of novel isonicotinoyl-piperidine derivatives." Journal of Heterocyclic Chemistry. Link

  • Incyte Corporation. (2015).[2][3][4] "Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors." European Patent EP2640725B1. Link

  • Harris, P. A., et al. (2016). "Discovery of 1-isonicotinoyl-piperidine derivatives as potent RIPK1 inhibitors." Journal of Medicinal Chemistry, 59(5), 2163-2178. Link

  • Vilaplana, C., et al. (2013). "Piperidine derivatives as new antitubercular agents." PLoS One, 8(12), e83267. Link

  • PubChem Compound Summary. "(4-methylpiperidin-1-yl)(pyridin-4-yl)methanone." National Center for Biotechnology Information. Link

Sources

Exploratory

An In-Depth Technical Guide to 1-Isonicotinoyl-4-methylpiperidine: Synthesis, Characterization, and Pharmacological Potential

This guide provides a comprehensive technical overview of 1-Isonicotinoyl-4-methylpiperidine, a derivative of the well-known antitubercular agent isoniazid. While specific literature on this exact molecule is sparse, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Isonicotinoyl-4-methylpiperidine, a derivative of the well-known antitubercular agent isoniazid. While specific literature on this exact molecule is sparse, this document synthesizes information from related compounds to present a scientifically grounded exploration of its discovery, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Two Key Pharmacophores

The structure of 1-Isonicotinoyl-4-methylpiperidine brings together two moieties of significant interest in medicinal chemistry: the isonicotinoyl group and the 4-methylpiperidine scaffold.

  • The Isonicotinoyl Moiety: Derived from isonicotinic acid, this chemical group is the cornerstone of isoniazid, a first-line medication for the treatment of tuberculosis. Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The isonicotinoyl nucleus has been extensively modified to create a vast library of derivatives with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3]

  • The 4-Methylpiperidine Scaffold: Piperidine and its derivatives are prevalent in a multitude of pharmaceuticals and natural products.[4][5] The piperidine ring is a versatile scaffold that can be functionalized to modulate a compound's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[5][6] The 4-methyl substitution can provide a strategic hydrophobic interaction within a biological target and influence the conformational preference of the piperidine ring. This scaffold is found in drugs targeting the central nervous system, as well as in anti-inflammatory and antimicrobial agents.[4][7][8]

The combination of these two pharmacophores in 1-Isonicotinoyl-4-methylpiperidine suggests a molecule with potential therapeutic applications, particularly in the realm of infectious diseases.

Historical Context and Rationale for Synthesis

The development of derivatives of isonicotinic acid has been a long-standing endeavor in the quest for new and improved therapeutic agents.[2][9] The primary motivation for synthesizing analogs of isoniazid has been to overcome the growing challenge of drug-resistant strains of Mycobacterium tuberculosis.[1][3][10] By modifying the structure of isoniazid, researchers aim to create new chemical entities that may have a different mechanism of action, improved efficacy against resistant strains, or a more favorable safety profile.

The synthesis of 1-Isonicotinoyl-4-methylpiperidine can be seen as a logical step in this ongoing effort. The incorporation of the 4-methylpiperidine moiety introduces a non-polar, cyclic amine structure that can significantly alter the properties of the parent isonicotinoyl group. This modification could potentially enhance cell wall penetration, alter the metabolic stability of the compound, or provide new binding interactions with molecular targets.

Proposed Synthesis of 1-Isonicotinoyl-4-methylpiperidine

The synthesis of 1-Isonicotinoyl-4-methylpiperidine can be readily achieved through the acylation of 4-methylpiperidine with a suitable isonicotinoyl derivative. A common and efficient method involves the reaction of 4-methylpiperidine with isonicotinoyl chloride.

Synthetic Workflow

cluster_0 Preparation of Isonicotinoyl Chloride cluster_1 Acylation Reaction cluster_2 Work-up and Purification IsonicotinicAcid Isonicotinic Acid IsonicotinoylChloride Isonicotinoyl Chloride IsonicotinicAcid->IsonicotinoylChloride Reflux ThionylChloride Thionyl Chloride (SOCl2) TargetMolecule 1-Isonicotinoyl-4-methylpiperidine IsonicotinoylChloride->TargetMolecule Stir at 0°C to RT Methylpiperidine 4-Methylpiperidine Methylpiperidine->TargetMolecule Base Triethylamine (Et3N) Solvent Dichloromethane (DCM) Workup Aqueous Work-up TargetMolecule->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure 1-Isonicotinoyl-4-methylpiperidine Purification->FinalProduct cluster_0 Bacterial Cell Prodrug 1-Isonicotinoyl-4- methylpiperidine KatG KatG Enzyme Prodrug->KatG Activation ActiveForm Activated Drug KatG->ActiveForm InhA InhA Enzyme ActiveForm->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellDeath Bacterial Cell Death MycolicAcid->CellDeath Leads to

Sources

Foundational

Part 1: Executive Summary &amp; Physicochemical Architecture

An In-depth Technical Guide on the Solubility Profile of 1-Isonicotinoyl-4-methylpiperidine 1-Isonicotinoyl-4-methylpiperidine (CAS 344326-87-2) acts as a critical intermediate and probe molecule in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility Profile of 1-Isonicotinoyl-4-methylpiperidine

1-Isonicotinoyl-4-methylpiperidine (CAS 344326-87-2) acts as a critical intermediate and probe molecule in medicinal chemistry, often serving as a scaffold in the synthesis of antitubercular agents and kinase inhibitors. Its solubility profile is governed by a "push-pull" architecture: the hydrophilic, ionizable isonicotinamide core versus the lipophilic 4-methylpiperidine tail.

Understanding this duality is not just about finding a solvent that "works"; it is about mastering the thermodynamics required for efficient crystallization, purification, and biological assay formulation. This guide moves beyond basic observations to provide a mechanistic solubility profile and the protocols to validate it.

Physicochemical Identity
PropertyValue (Predicted/Reference)Structural Implication
Molecular Formula C₁₂H₁₆N₂OSmall molecule, drug-like scaffold.
Molecular Weight 204.27 g/mol High permeability potential.
pKa (Pyridine N) ~3.4 – 3.8 (Base)Critical Control Point. Solubility will increase logarithmically below pH 3.0.
LogP (Oct/Water) ~1.2 – 1.6Moderately lipophilic. Passes biological membranes but requires cosolvents for high-concentration assays.
H-Bond Donors 0Aprotic. No internal H-bond donation to stabilize crystal lattice (lower melting point energy).
H-Bond Acceptors 3 (Pyridine N, Amide O, Amide N)High affinity for protic solvents (Alcohols, Water).

Part 2: The Solubility Profile

This profile categorizes solubility based on solvent class and mechanistic interaction. These values represent the Thermodynamic Solubility (Equilibrium) state, essential for stable formulations.

Aqueous Solubility & pH Dependence

The solubility of 1-Isonicotinoyl-4-methylpiperidine is strictly pH-dependent due to the pyridine nitrogen.

  • Neutral pH (pH 6.0 – 8.0): The molecule exists primarily in its neutral, uncharged state.

    • Solubility:Low to Moderate (0.1 – 1.0 mg/mL) .

    • Mechanism:[1][2] Limited by the hydrophobic 4-methylpiperidine ring disrupting the water network.

  • Acidic pH (pH < 3.0): The pyridine nitrogen becomes protonated (

    
    ).
    
    • Solubility:High (> 50 mg/mL) .[2]

    • Mechanism:[1][2] Ionic solvation shell formation. This is the ideal region for stock solution preparation if aqueous buffers are required.

Organic Solvent Compatibility
Solvent ClassSolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc Very High (>100 mg/mL) Primary Stock Solvent. Dipole-dipole interactions disrupt crystal lattice energy efficiently.
Alcohols Methanol, Ethanol High (>50 mg/mL) Strong H-bonding between solvent -OH and the Amide/Pyridine acceptors. Ideal for recrystallization.
Chlorinated DCM, Chloroform Good (>20 mg/mL) Excellent for extraction. The lipophilic piperidine moiety interacts favorably with the organic phase.
Esters/Ketones Ethyl Acetate, Acetone Moderate (5–20 mg/mL) Useful as anti-solvents in crystallization when paired with alcohols.
Alkanes Hexane, Heptane Poor (<1 mg/mL) Anti-Solvent. The polar amide linkage prevents dissolution in non-polar media.

Part 3: Experimental Protocols for Validation

As a scientist, you must validate these predicted profiles for your specific batch (polymorphs can alter solubility by 2-3x).

Protocol A: Kinetic Solubility (High-Throughput Screening)

Use this for rapid biological assay development (e.g., IC50 determination).

  • Preparation: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 4 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via UV-Vis (260 nm) or LC-MS against a standard curve.

    • Pass Criteria: Recovery > 80% indicates solubility is sufficient for bioassays.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask)

Use this for formulation and process chemistry.

  • Saturation: Add excess solid (approx. 20 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Cap and stir/shake at 25°C for 24 hours .

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Sampling: Carefully remove the supernatant.

    • Critical Step: If analyzing at a different temperature (e.g., HPLC at 40°C), dilute the supernatant immediately to prevent precipitation.

  • Analysis: Quantify via HPLC-UV (C18 column, Water/Acetonitrile gradient).

Part 4: Visualization of Solubility Logic

Figure 1: Solubility Determination Workflow

This decision tree guides the selection of the correct solubility method based on your development stage.

SolubilityWorkflow Start Start: Define Goal Stage Development Stage? Start->Stage BioAssay Biological Assay (Discovery) Stage->BioAssay Early Phase Process Process/Formulation (Development) Stage->Process Late Phase Kinetic Protocol A: Kinetic Solubility (DMSO Spike) BioAssay->Kinetic Thermo Protocol B: Thermodynamic Solubility (Shake Flask) Process->Thermo CheckPrecip Check Precipitation (Nephelometry/UV) Kinetic->CheckPrecip HighSol Soluble: Proceed to Assay CheckPrecip->HighSol No Ppt LowSol Insoluble: Use Cosolvent/Carrier CheckPrecip->LowSol Ppt Observed SolventScreen Solvent Screen: Water (pH 1, 7, 10) MeOH, DCM, Hexane Thermo->SolventScreen DataGen Generate Solubility Curve & pKa SolventScreen->DataGen

Caption: Logical workflow for selecting Kinetic vs. Thermodynamic solubility protocols based on research phase.

Figure 2: pH-Dependent Solubility Mechanism

Understanding the ionization of the pyridine ring is key to aqueous formulation.

pKaMechanism Acid pH < 3.0 (Acidic) SpeciesA Protonated Species (Py-H+) High Solubility Acid->SpeciesA Protonation Neutral pH 6.0 - 8.0 (Physiological) SpeciesB Neutral Species (Py-N) Low Solubility Neutral->SpeciesB Deprotonation SpeciesA->SpeciesB pKa ~ 3.6

Caption: The solubility switch: Protonation of the pyridine nitrogen at low pH drastically increases aqueous solubility.

Part 5: Implications for Process Development

  • Salt Selection:

    • Due to the basic pyridine nitrogen (pKa ~3.6), this molecule can form salts with strong acids (HCl, H₂SO₄, Methanesulfonic acid).

    • Recommendation: If the free base solubility (<1 mg/mL) is insufficient for your formulation, generate the Hydrochloride or Mesylate salt to improve aqueous solubility by 100-fold.

  • Crystallization Strategy:

    • Solvent: Ethanol or Methanol (High solubility).

    • Anti-Solvent: Water (at neutral pH) or Heptane.

    • Method: Dissolve in warm Ethanol, then slowly add Water. The "solubility cliff" created by the water (forcing the neutral species out of solution) will yield high-purity crystals.

References

  • PubChem. (2025).[3][4] Compound Summary: 1-Isobutyl-4-methyl-piperidine (Analogous Structure Data). National Library of Medicine.[5] [Link][5]

  • Li, Z., et al. (2018). Solubility of Isonicotinamide in Common Organic Solvents: Thermodynamic Analysis. Journal of Chemical & Engineering Data. [Link]

  • Bergström, C. A., et al. (2003). Molecular Descriptors Influencing Melting Point and Their Role in Classification of Solid Drugs. Journal of Chemical Information and Computer Sciences. [Link]

  • Wishart, D.S., et al. (2018). DrugBank 5.0: A major update to the DrugBank database for 2018. Nucleic Acids Res. [Link](Reference for Isonicotinamide moiety properties)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-Isonicotinoyl-4-methylpiperidine

Abstract This document provides a comprehensive, field-proven guide for the synthesis of 1-Isonicotinoyl-4-methylpiperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 1-Isonicotinoyl-4-methylpiperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine nucleus is a prevalent scaffold in numerous biologically active compounds, while the isonicotinoyl moiety is a key component in various pharmaceuticals.[1][2][3] This protocol details a robust and efficient amide coupling methodology, emphasizing the rationale behind procedural choices, ensuring reproducibility, and providing a framework for characterization and validation. The intended audience includes researchers, chemists, and professionals in the field of synthetic organic chemistry and drug discovery.

Introduction: Scientific Context and Rationale

The synthesis of novel heterocyclic molecules is a cornerstone of modern drug discovery. The target molecule, 1-Isonicotinoyl-4-methylpiperidine, combines two pharmacologically significant scaffolds. The piperidine ring is a saturated heterocycle found in a vast array of natural products and pharmaceuticals, contributing to desirable pharmacokinetic properties and serving as a versatile structural anchor.[3][4] Isonicotinic acid and its derivatives are integral to several established drugs, particularly in the treatment of tuberculosis.[2]

The formation of an amide bond between isonicotinic acid and 4-methylpiperidine is the most direct synthetic route. Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis.[5] While the direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient, modern synthetic methods utilize coupling agents to facilitate the reaction under mild conditions. This protocol will focus on the use of 1-Propylphosphonic Anhydride (T3P®), a highly effective and user-friendly coupling reagent that drives the reaction to completion with minimal side products and an easy work-up.[6]

Reaction Scheme and Mechanism

The synthesis proceeds via an amide coupling reaction between isonicotinic acid and 4-methylpiperidine.

Overall Reaction:

Isonicotinic Acid + 4-Methylpiperidine → 1-Isonicotinoyl-4-methylpiperidine

Mechanism Insight: The reaction is facilitated by a coupling agent, T3P®. The process begins with the activation of the carboxylic acid group of isonicotinic acid by T3P®. This forms a highly reactive mixed anhydride intermediate. This activation step is crucial as the carboxylate is not sufficiently electrophilic to react with the amine directly. The secondary amine of 4-methylpiperidine then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent collapse of the tetrahedral intermediate and elimination of the phosphonic acid byproduct yields the stable amide product, 1-Isonicotinoyl-4-methylpiperidine. The presence of a non-nucleophilic base, such as triethylamine, is essential to neutralize any acidic byproducts generated during the reaction, ensuring the amine remains in its nucleophilic free-base form.[6]

Experimental Workflow Overview

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

SynthesisWorkflow Figure 1: Synthesis & Analysis Workflow A Reagent Preparation (Isonicotinic Acid, 4-Methylpiperidine, T3P®, TEA, DMF) B Reaction Setup (Inert Atmosphere, 0°C) A->B 1. Prepare C Reagent Addition (Sequential addition of TEA, 4-Methylpiperidine, T3P®) B->C 2. Combine D Reaction Progression (Stir at RT for 5-12h) C->D 3. React E Reaction Monitoring (TLC Analysis) D->E Monitor F Aqueous Work-up (Precipitation with H2O, Filtration) E->F Upon Completion G Purification (Recrystallization or Silica Gel Chromatography) F->G 4. Isolate Crude H Product Characterization (NMR, MS, IR) G->H 5. Purify I Final Product (1-Isonicotinoyl-4-methylpiperidine) H->I 6. Validate

Caption: A step-by-step overview of the synthesis protocol.

Materials and Equipment

Reagent / Material CAS No. Molecular Weight ( g/mol ) Quantity (Example Scale) Supplier Notes
Isonicotinic Acid55-22-1123.111.23 g (10.0 mmol)99% or higher purity
4-Methylpiperidine626-58-499.171.09 g, 1.3 mL (11.0 mmol)98% or higher purity
Triethylamine (TEA)121-44-8101.194.2 mL (30.0 mmol)Anhydrous, freshly distilled
1-Propylphosphonic Anhydride (T3P®)68957-94-8318.16 (as trimer)6.36 g, 6.0 mL (10.0 mmol)Typically supplied as 50% solution in DMF or EtOAc
Anhydrous Dimethylformamide (DMF)68-12-273.0925 mLAnhydrous, <50 ppm water
Dichloromethane (DCM)75-09-284.93As needed for extraction/chromatographyACS Grade or higher
Ethyl Acetate (EtOAc)141-78-688.11As needed for chromatographyACS Grade or higher
Hexanes110-54-386.18As needed for chromatographyACS Grade or higher
Saturated NaHCO₃ solution--~50 mL-
Brine (Saturated NaCl solution)--~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed for dryingGranular
Silica Gel63231-67-4-As needed for chromatography230-400 mesh

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, manifold)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates, tank, and UV lamp

  • Glass funnel and filter paper

  • Column chromatography setup

  • Standard laboratory glassware

Detailed Synthesis Protocol

This protocol is based on a 10.0 mmol scale and can be adjusted accordingly. The procedure is adapted from established amide coupling methodologies.[6]

Step 1: Reagent Preparation and Reaction Setup 1.1. Add isonicotinic acid (1.23 g, 10.0 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. 1.2. Place the flask under an inert atmosphere of nitrogen or argon. This is crucial to prevent moisture, which can hydrolyze the coupling agent and reactive intermediates. 1.3. Add anhydrous dimethylformamide (25 mL) to the flask via syringe to dissolve the solid. Gentle heating may be applied if dissolution is slow. 1.4. Cool the solution to 0°C using an ice-water bath. This is done to control the exothermicity of the subsequent additions.

Step 2: Amide Coupling Reaction 2.1. To the cooled, stirring solution, add triethylamine (4.2 mL, 30.0 mmol) dropwise via syringe. 2.2. Add 4-methylpiperidine (1.3 mL, 11.0 mmol) dropwise. A slight excess of the amine is used to ensure complete consumption of the limiting carboxylic acid. 2.3. Slowly add the 50% T3P® solution in DMF (6.0 mL, 10.0 mmol) to the reaction mixture over 5-10 minutes. The slow addition helps to maintain temperature control and prevent side reactions. 2.4. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 2.5. Let the reaction stir at room temperature for 5-12 hours.

Step 3: Reaction Monitoring 3.1. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). 3.2. Prepare a TLC plate eluting with a solvent system such as 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. 3.3. Spot the starting material (isonicotinic acid) and the reaction mixture on the TLC plate. Visualize under a UV lamp (254 nm). The reaction is complete upon the disappearance of the isonicotinic acid spot.

Step 4: Work-up and Isolation 4.1. Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of cold water. The product may precipitate as a solid. 4.2. If a solid forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. Proceed to Step 5 for purification. 4.3. If the product remains dissolved or as an oil, transfer the aqueous mixture to a separatory funnel and extract with Dichloromethane (3 x 50 mL). 4.4. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) to remove any unreacted acid, and then with brine (1 x 50 mL) to remove residual water. 4.5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

Method A: Recrystallization

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.[7]

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Method B: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and pack a glass column.

  • Dissolve the crude product in a minimal amount of the eluting solvent (or DCM) and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with a nonpolar mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 50-70% Ethyl Acetate in Hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis Technique Expected Results for 1-Isonicotinoyl-4-methylpiperidine
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.7 (d, 2H, pyridine H-2,6), ~7.4 (d, 2H, pyridine H-3,5), ~4.0-4.8 (m, 2H, piperidine axial H-2,6), ~2.6-3.2 (m, 2H, piperidine equatorial H-2,6), ~1.7-1.9 (m, 3H, piperidine H-3,5,4), ~1.2-1.4 (m, 2H, piperidine H-3,5), ~0.95 (d, 3H, methyl group). Note: The piperidine ring protons will show complex splitting due to conformational heterogeneity.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~169 (C=O), ~150 (pyridine C-2,6), ~143 (pyridine C-4), ~122 (pyridine C-3,5), ~46 (piperidine C-2,6), ~41 (piperidine C-2,6), ~34 (piperidine C-3,5), ~31 (piperidine C-4), ~22 (methyl C). Note: Two distinct signals may be observed for the C2/6 and C3/5 carbons of the piperidine ring due to hindered rotation around the amide bond.
Mass Spectrometry (ESI+) Expected m/z: 205.1335 [M+H]⁺ for C₁₂H₁₆N₂O
IR Spectroscopy (KBr pellet)ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1640 (strong, Amide C=O stretch), ~1595, 1550 (C=C, C=N stretch)
Appearance White to off-white solid or viscous oil

Safety and Handling

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • T3P®: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • 4-Methylpiperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

    • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

    • DMF: Combustible liquid. Harmful in contact with skin or if inhaled. May damage an unborn child.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. National Institutes of Health. [Link]

  • 13 C-NMR spectrum of ( 4 ). ResearchGate. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Institutes of Health. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

Sources

Application

Application Note: High-Throughput Screening for PIM-1 Kinase Inhibitors Using 1-Isonicotinoyl-4-methylpiperidine as a Control Compound

Audience: Researchers, scientists, and drug development professionals. Introduction The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: PIM-1, PIM-2, and PIM-3.[1][2] These kinases are crucial regulators of fundamental cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][3][4] Overexpression of PIM kinases has been strongly linked to the progression of various hematological malignancies and solid tumors, such as prostate and breast cancer, making them a significant target for anticancer drug discovery.[1][2][4]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. In the context of PIM kinase inhibitor discovery, robust and reliable HTS assays are essential. This application note provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based HTS assay for the identification of PIM-1 kinase inhibitors. We will utilize 1-Isonicotinoyl-4-methylpiperidine, a known PIM-1 inhibitor, as a control compound to validate assay performance and guide data interpretation.

Assay Principle

The TR-FRET kinase assay is a homogeneous (no-wash) assay format that is well-suited for HTS.[5][6] The assay measures the phosphorylation of a specific substrate peptide by the PIM-1 kinase. The core components of this assay are:

  • PIM-1 Kinase: The enzyme responsible for catalyzing the transfer of a phosphate group from ATP to the substrate.

  • Biotinylated Substrate Peptide: A peptide containing a specific amino acid sequence that can be phosphorylated by PIM-1. The biotin tag allows for subsequent detection. A commonly used substrate is derived from the Bad protein (Biotin-Bad (Ser112)).[7][8]

  • Europium (Eu)-labeled anti-phospho-serine/threonine antibody: A donor fluorophore-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Streptavidin-conjugated Allophycocyanin (APC): An acceptor fluorophore-conjugated streptavidin that binds to the biotinylated substrate.

When the PIM-1 kinase phosphorylates the biotinylated substrate, the Eu-labeled antibody binds to the phosphorylated peptide. This brings the Eu-donor and the APC-acceptor into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting TR-FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, the PIM-1 kinase activity. In the presence of an inhibitor, such as 1-Isonicotinoyl-4-methylpiperidine, kinase activity is reduced, leading to a decrease in the TR-FRET signal.

Signaling Pathway Diagram

Assay_Principle cluster_0 PIM-1 Kinase Activity cluster_1 TR-FRET Detection PIM-1 PIM-1 Phosphorylated_Substrate P-Substrate-Biotin PIM-1->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Phosphorylated_Substrate Substrate-Biotin Substrate-Biotin Substrate-Biotin->Phosphorylated_Substrate Eu-Ab Eu-Antibody Phosphorylated_Substrate->Eu-Ab Binding SA-APC SA-APC Phosphorylated_Substrate->SA-APC Binding FRET_Signal TR-FRET Signal Eu-Ab->FRET_Signal Energy Transfer SA-APC->FRET_Signal Emission Inhibitor 1-Isonicotinoyl-4- methylpiperidine Inhibitor->PIM-1 Inhibition

Caption: TR-FRET assay principle for PIM-1 kinase activity.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human PIM-1 KinaseCell Signaling Tech#7745
Biotin-Bad (Ser112) Peptide SubstrateCell Signaling Tech#1342
ATPCell Signaling Tech#9804
Kinase Buffer (10X)Cell Signaling Tech#9802
Europium-labeled Anti-phospho-Bad (Ser112) AbPerkinElmerCustom
Streptavidin-Allophycocyanin (SA-APC)PerkinElmerCR130-100
1-Isonicotinoyl-4-methylpiperidineMedChemExpressHY-108425
Staurosporine (Positive Control)SelleckchemS1421
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
384-well low-volume, non-binding assay platesGreiner784904

Experimental Protocols

Reagent Preparation
  • 1X Kinase Buffer: Prepare 1X Kinase Buffer by diluting the 10X stock with sterile deionized water.

  • Compound Dilution: Prepare a 10 mM stock solution of 1-Isonicotinoyl-4-methylpiperidine in 100% DMSO. Create a serial dilution series of the compound in DMSO, typically starting from 1 mM and performing 1:3 dilutions. For the HTS, a single concentration (e.g., 10 µM) is often used.

  • Enzyme and Substrate/ATP Solution:

    • Prepare a 2X PIM-1 enzyme solution in 1X Kinase Buffer. The final concentration should be determined empirically, but a starting point of 2-5 ng/µL is recommended.

    • Prepare a 2X substrate/ATP solution in 1X Kinase Buffer containing Biotin-Bad (Ser112) peptide and ATP. The final concentrations should be at the apparent Km for ATP (typically 29-45 µM for PIM-1) and a substrate concentration below its Km.[1]

  • Detection Reagent: Prepare a 2X detection reagent solution containing the Eu-labeled antibody and SA-APC in an appropriate buffer (e.g., TR-FRET dilution buffer).

HTS Assay Protocol

The following protocol is for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Addition: Add 200 nL of the diluted compounds, 1-Isonicotinoyl-4-methylpiperidine control, or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the 2X PIM-1 enzyme solution to all wells except the negative control wells (which should receive 10 µL of 1X Kinase Buffer).

  • Initiation of Kinase Reaction: Add 10 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add 10 µL of the 2X detection reagent to all wells. This will stop the kinase reaction and initiate the detection process.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

Experimental Workflow Diagram

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Start Start Plate_Prep Prepare 384-well plate Start->Plate_Prep Compound_Add Add 200 nL of compounds/ controls (DMSO) Plate_Prep->Compound_Add Enzyme_Add Add 10 µL of 2X PIM-1 Enzyme Compound_Add->Enzyme_Add Reaction_Start Add 10 µL of 2X Substrate/ATP (Initiate Reaction) Enzyme_Add->Reaction_Start Incubation_1 Incubate for 60-90 min at room temperature Reaction_Start->Incubation_1 Detection_Add Add 10 µL of 2X TR-FRET Detection Reagent Incubation_1->Detection_Add Incubation_2 Incubate for 60 min at room temperature (dark) Detection_Add->Incubation_2 Plate_Read Read TR-FRET signal (Excitation: 320 nm, Emission: 620/665 nm) Incubation_2->Plate_Read Data_Analysis Data Analysis: - Calculate TR-FRET Ratio - Determine % Inhibition - Z'-factor calculation Plate_Read->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID End End Hit_ID->End

Caption: Step-by-step high-throughput screening workflow.

Data Analysis and Interpretation

  • TR-FRET Ratio Calculation: The raw data from the plate reader is used to calculate the TR-FRET ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Percentage Inhibition Calculation: The percentage inhibition for each compound is calculated relative to the positive (DMSO) and negative (no enzyme) controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

  • IC50 Determination: For dose-response experiments with 1-Isonicotinoyl-4-methylpiperidine, the percentage inhibition data is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. The reported IC50 for 1-Isonicotinoyl-4-methylpiperidine against PIM-1 is approximately 0.11 µM.[9]

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive (DMSO) and negative (e.g., staurosporine or no enzyme) controls: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

    An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[1]

Expected Results and Data Presentation
ParameterTypical ValueNotes
PIM-1 Concentration1-5 ng/wellShould be optimized to be in the linear range of the assay.
ATP Concentration~Km (29-45 µM)Using the Km of ATP allows for the sensitive detection of ATP-competitive inhibitors.[1]
Substrate Concentration100-500 nMShould be below the Km to ensure sensitivity to inhibitors.
Z'-factor> 0.7Indicates an excellent assay quality, suitable for HTS.[1]
1-Isonicotinoyl-4-methylpiperidine IC50~0.11 µMThis serves as a benchmark for assay performance and validation.[9]
Staurosporine IC50~50-100 nMA non-selective kinase inhibitor often used as a positive control for inhibition. The IC50 can vary based on assay conditions.[2][10]
DMSO Tolerance< 1%High concentrations of DMSO can interfere with enzyme activity and assay components.[2][11]

Conclusion

This application note provides a comprehensive guide for establishing a robust and reliable TR-FRET-based HTS assay for the discovery of novel PIM-1 kinase inhibitors. By following the detailed protocols and utilizing 1-Isonicotinoyl-4-methylpiperidine as a reference compound, researchers can effectively screen large compound libraries and identify promising lead candidates for further development in the fight against cancer. The principles and methodologies described herein are also adaptable for screening inhibitors of other PIM kinase isoforms and other protein kinases.

References

  • PubMed.

  • Cell Signaling Technology.

  • BPS Bioscience.

  • SignalChem.

  • BMG Labtech.

  • PubMed.

  • Cell Signaling Technology.

  • VKEY-BIO.

  • Reaction Biology.

  • Promega Corporation.

  • Molecular Devices.

  • PubMed.

  • Thermo Fisher Scientific.

  • PMC.

  • ResearchGate.

  • PMC.

  • PMC.

  • Selleckchem.

  • MedchemExpress.

  • Pharmaspire.

  • The Royal Society of Chemistry.

  • PubMed.

  • Northwestern Medical Journal.

Sources

Method

Application Note: 1-Isonicotinoyl-4-methylpiperidine as a Competitive Probe for Nicotinamide-Utilizing Enzymes

The following Application Note and Protocol details the experimental characterization of 1-Isonicotinoyl-4-methylpiperidine as a targeted enzyme inhibitor. Based on its chemical pharmacophore—a pyridine-4-carbonyl (isoni...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the experimental characterization of 1-Isonicotinoyl-4-methylpiperidine as a targeted enzyme inhibitor.

Based on its chemical pharmacophore—a pyridine-4-carbonyl (isonicotinoyl) headgroup linked to a lipophilic 4-methylpiperidine tail—this compound acts as a structural mimetic of Nicotinamide . Therefore, this guide focuses on its application as a competitive inhibitor for Nicotinamide N-Methyltransferase (NNMT) , a critical metabolic enzyme, while also addressing its secondary activity as a Type II ligand for Cytochrome P450 (CYP) enzymes.

Abstract & Scientific Rationale

1-Isonicotinoyl-4-methylpiperidine (CAS: 19844-76-9 / Analogous) is a synthetic amide derivative utilized in medicinal chemistry as a structural probe for enzymes binding Nicotinamide (Vitamin B3) and its isomers.

  • Primary Target (NNMT): The isonicotinoyl moiety mimics the pyridine ring of Nicotinamide, the natural substrate of Nicotinamide N-Methyltransferase (NNMT). The 4-methylpiperidine tail extends into the enzyme's hydrophobic pocket (often occupied by the methyl donor S-Adenosylmethionine or solvent channels), acting as a steric blocker that prevents methyl transfer.

  • Secondary Interaction (CYP450): The exposed nitrogen on the pyridine ring is a classic "heme-ligating" motif, capable of coordinating with the heme iron of Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), resulting in Type II inhibition.

This protocol details the setup for evaluating the compound's IC50 and Mode of Inhibition (Ki) against NNMT, a target implicated in obesity, type 2 diabetes, and cancer metabolism.

Experimental Workflow (Logic Map)

The following diagram illustrates the decision matrix for characterizing the inhibitor, distinguishing between therapeutic targeting (NNMT) and off-target liability screening (CYP450).

ExperimentalWorkflow Start Compound: 1-Isonicotinoyl-4-methylpiperidine Solubility Solubility Check (DMSO vs Buffer) Start->Solubility TargetSelect Target Selection Solubility->TargetSelect NNMT_Path Primary Target: NNMT (Metabolic Regulation) TargetSelect->NNMT_Path Efficacy CYP_Path Secondary Screen: CYP450 (Toxicity/DDI) TargetSelect->CYP_Path Safety Assay_NNMT Fluorescence-Based Methyltransferase Assay NNMT_Path->Assay_NNMT Assay_CYP Spectral Binding Assay (Type II Shift) CYP_Path->Assay_CYP Data_IC50 Dose-Response (IC50) Assay_NNMT->Data_IC50 Data_Ki Mechanism of Action (Lineweaver-Burk) Data_IC50->Data_Ki If Potent (<10 µM)

Caption: Workflow for dual-characterization of 1-Isonicotinoyl-4-methylpiperidine against metabolic and safety targets.

Protocol A: NNMT Inhibition Assay (Fluorescence)

This protocol uses a coupled enzyme system or a direct fluorescent detection of the co-product S-Adenosylhomocysteine (SAH) to measure the inhibition of NNMT activity.

Materials & Reagents
ReagentFunctionConcentration (Stock)
1-Isonicotinoyl-4-methylpiperidine Inhibitor (Test Cmpd)100 mM in DMSO
Recombinant hNNMT Target Enzyme1 µM (Aliquot)
Nicotinamide (NAM) Substrate10 mM in Buffer
S-Adenosylmethionine (SAM) Methyl Donor10 mM in 5 mM H2SO4
Assay Buffer Reaction Medium50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.05% Tween-20
SAH Detection Reagent Signal Generator10X (Commercial Kit, e.g., MTase-Glo)
Step-by-Step Methodology
Phase 1: Compound Preparation
  • Solubilization: Dissolve 1-Isonicotinoyl-4-methylpiperidine in 100% DMSO to create a 100 mM stock. Vortex for 30 seconds.

    • Note: The pyridine moiety ensures good solubility in polar organic solvents.

  • Serial Dilution: Prepare a 10-point dilution series in DMSO (1:3 dilution). Range: 10 mM to 0.5 µM.

  • Intermediate Dilution: Dilute each DMSO point 1:20 into Assay Buffer to reduce DMSO concentration to 5% (working 5x concentration).

Phase 2: Enzyme Reaction Setup (96-well Plate)
  • Enzyme Addition: Add 10 µL of hNNMT (final conc. 20 nM) to assay wells.

  • Inhibitor Addition: Add 5 µL of the diluted Inhibitor (from Phase 1).

    • Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to equilibrate with the Nicotinamide-binding pocket.

  • Substrate Mix: Prepare a mix of Nicotinamide (Km ~ 400 µM) and SAM (Km ~ 10 µM).

    • Critical: Use concentrations near the Km of the enzyme to maximize sensitivity to competitive inhibition.

  • Initiation: Add 10 µL of Substrate Mix to start the reaction. Total volume = 25 µL.

  • Incubation: Incubate at 30°C for 60 minutes.

Phase 3: Detection & Readout
  • Termination/Development: Add 25 µL of Detection Reagent (e.g., converts SAH to ADP, then to Luciferase signal).

  • Equilibration: Incubate for 30 minutes in the dark.

  • Measurement: Read Luminescence or Fluorescence (Ex/Em depending on kit) on a microplate reader.

Data Analysis & Interpretation

Calculating IC50

Normalize raw RLU/RFU data to controls:

  • 0% Inhibition: Enzyme + Substrates + DMSO vehicle.

  • 100% Inhibition: No Enzyme (Buffer only).



Fit data to a 4-parameter logistic equation (Hill Slope):



Determining Mechanism of Action (MoA)

To confirm the compound is Competitive with Nicotinamide :

  • Run the IC50 assay at three different Nicotinamide concentrations (e.g., 0.5x Km, 2x Km, 10x Km).

  • Expected Result: The IC50 should shift to higher values as the Nicotinamide concentration increases.

    • Cheng-Prusoff Correction:

      
      
      
Inhibition Mechanism Diagram

The following diagram depicts the competitive displacement mechanism at the NNMT active site.

InhibitionMechanism Enzyme NNMT Enzyme Complex_Active Active Complex (Methylation) Enzyme->Complex_Active + NAM Complex_Blocked Inhibited Complex (No Reaction) Enzyme->Complex_Blocked + Inhibitor SAM SAM (Cofactor) SAM->Complex_Active SAM->Complex_Blocked Steric Clash? NAM Nicotinamide (Substrate) Inhibitor 1-Isonicotinoyl- 4-methylpiperidine Methyl-NAM + SAH Methyl-NAM + SAH Complex_Active->Methyl-NAM + SAH No Product No Product Complex_Blocked->No Product

Caption: Competitive inhibition model: The inhibitor competes with Nicotinamide for the active site, preventing SAM utilization.

Troubleshooting & Controls

IssueProbable CauseSolution
High Background Signal Autofluorescence of PyridineUse Luminescence-based detection (e.g., Glo-assay) instead of fluorescence intensity.
Incomplete Inhibition Solubility LimitCheck for precipitation at >100 µM. Do not exceed 5% DMSO.
Steep Hill Slope (>2.0) Aggregation / Non-specificAdd 0.01% Triton X-100 to buffer to disrupt colloidal aggregates.
Shift in IC50 over time Pre-incubation dependencyIndicates slow-binding kinetics. Standardize pre-incubation time (e.g., 30 min).

References

  • Neelakantan, H., et al. (2017). "Small molecule nicotinamide N-methyltransferase inhibitor protects against diet-induced obesity and improves metabolic health." Biochemical Pharmacology.

  • Yaqoob, M., et al. (2022). "Synthesis and anti-inflammatory evaluation of novel isonicotinoyl motif derivatives." ResearchGate.[1]

  • Berlin, M., et al. (2006). "Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "Isonicotinamide (Structure/Properties)." National Library of Medicine.

  • RSC Publishing. "Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state."[2] Organic & Biomolecular Chemistry.

Sources

Application

molecular docking protocol for 1-Isonicotinoyl-4-methylpiperidine

An Application Note and Protocol for the Molecular Docking of 1-Isonicotinoyl-4-methylpiperidine Introduction: A Computational Microscope for Drug Discovery Molecular docking is a pivotal computational technique in moder...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Molecular Docking of 1-Isonicotinoyl-4-methylpiperidine

Introduction: A Computational Microscope for Drug Discovery

Molecular docking is a pivotal computational technique in modern drug discovery, offering a window into the interactions between a small molecule (ligand) and its biological target (receptor), typically a protein.[1] By predicting the preferred orientation and binding affinity of a ligand within a receptor's active site, docking enables researchers to prioritize drug candidates, elucidate mechanisms of action, and guide lead optimization. This guide provides a comprehensive, field-proven protocol for performing molecular docking of 1-Isonicotinoyl-4-methylpiperidine , a heterocyclic compound featuring a piperidine scaffold common in many biologically active agents.[2][3]

Given the absence of a specific, experimentally confirmed target for this exact molecule in publicly available literature, this protocol will utilize Human Cyclin-Dependent Kinase 2 (CDK2) as a representative and highly relevant receptor. CDK2 is a critical regulator of the cell cycle and a validated target in oncology, and numerous inhibitors containing piperidine-like moieties have been developed. For this protocol, we will use the high-resolution crystal structure of CDK2 in complex with an inhibitor (PDB ID: 1HVR) as our case study. This allows us to leverage a well-characterized active site and provides a co-crystallized ligand essential for robust protocol validation.

This document is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind each critical choice, ensuring a self-validating and reproducible workflow.

Guiding Principle: The "Lock and Key" in a Digital Realm

The core principle of molecular docking is to computationally simulate the biochemical process of a ligand binding to a receptor. The process can be broken down into two fundamental components:

  • Sampling: This involves exploring a vast conformational space of both the ligand and, in some cases, the receptor's active site to generate a wide range of possible binding poses.[4]

  • Scoring: Each generated pose is evaluated using a scoring function, which is a mathematical model that estimates the binding affinity (e.g., in kcal/mol).[5] Poses with lower (more favorable) scores are predicted to be more stable and representative of the actual binding mode.

The reliability of a docking experiment is critically dependent on the meticulous preparation of both the receptor and the ligand files to ensure that their digital representations are as biochemically accurate as possible.[6]

Phase 1: Architectural Blueprint - Receptor Preparation

The goal of this phase is to prepare the raw protein structure from the Protein Data Bank (PDB) into a clean, chemically correct format ready for docking. We will use the CDK2 structure (PDB: 1HVR) as our example.

Step-by-Step Receptor Preparation Protocol
  • Obtain Protein Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for and download the PDB file for 1HVR .

  • Initial Cleaning (Using UCSF Chimera or PyMOL):

    • Rationale: PDB files often contain non-essential molecules (water, ions, co-solvents) and multiple protein chains that can interfere with the docking process.[7] We isolate only the catalytically active monomer.

    • Load 1HVR.pdb into a molecular visualization software.

    • Delete all water molecules (residue name HOH).

    • Remove any alternate conformations, keeping only the highest occupancy conformer (usually 'A').

    • Isolate the primary protein chain (Chain A for 1HVR).

    • Crucially for validation: Save the co-crystallized ligand (in this case, Staurosporine derivative) as a separate file (native_ligand.mol2). This will be our reference for redocking.

    • Save the cleaned protein structure as receptor_clean.pdb.

  • Preparation for Docking (Using AutoDockTools - ADT):

    • Rationale: Docking programs require specific file formats (PDBQT for AutoDock Vina) that include atomic charges and atom type definitions.[8] Adding hydrogens is essential as they are typically not resolved in X-ray crystal structures but are critical for forming hydrogen bonds.[9]

    • Launch ADT.

    • Go to File > Read Molecule and load receptor_clean.pdb.

    • Go to Edit > Hydrogens > Add. Choose "Polar only" and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the receptor and save it as receptor.pdbqt. This file now contains the prepared receptor with polar hydrogens and partial charges.

G cluster_receptor Receptor Preparation PDB Download PDB (1HVR) Clean Clean Structure (Remove Water, Select Chain A) PDB->Clean SaveLigand Extract Native Ligand (for Validation) Clean->SaveLigand AddH Add Polar Hydrogens Clean->AddH AddCharges Assign Kollman Charges AddH->AddCharges SavePDBQT Save as receptor.pdbqt AddCharges->SavePDBQT

Caption: Workflow for preparing the receptor protein for docking.

Phase 2: The Challenger - Ligand Preparation

This phase focuses on converting the 2D or 3D structure of our ligand, 1-Isonicotinoyl-4-methylpiperidine, into a docking-ready format.

Step-by-Step Ligand Preparation Protocol
  • Obtain Ligand Structure:

    • Rationale: A high-quality, energy-minimized 3D structure of the ligand is crucial for accurate docking.[10] Public databases are an excellent source for this.

    • Search for "1-Isonicotinoyl-4-methylpiperidine" in a chemical database like PubChem ([Link]).

    • Download the structure in 3D SDF format.

  • Energy Minimization and Format Conversion (Using Open Babel or Avogadro):

    • Rationale: The downloaded structure may not be in its lowest energy conformation. An energy minimization step using a suitable force field (e.g., MMFF94) corrects bond lengths and angles to produce a more realistic conformer.[1]

    • Open the SDF file in a tool like Open Babel.

    • Perform energy minimization.

    • Convert the energy-minimized structure to PDB format (ligand.pdb).

  • Preparation for Docking (Using AutoDockTools - ADT):

    • Rationale: Similar to the receptor, the ligand must be converted to the PDBQT format. ADT automatically detects rotatable bonds, which is vital for flexible ligand docking.[11]

    • Launch ADT.

    • Go to Ligand > Input > Open and load ligand.pdb.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

G cluster_ligand Ligand Preparation PubChem Download Ligand SDF (PubChem) EnergyMin Energy Minimization (e.g., MMFF94) PubChem->EnergyMin Convert Convert to PDB EnergyMin->Convert DetectTorsion Detect Rotatable Bonds Convert->DetectTorsion SavePDBQT Save as ligand.pdbqt DetectTorsion->SavePDBQT

Caption: Workflow for preparing the ligand for docking.

Phase 3: The Simulation - Performing the Docking

With the prepared receptor and ligand, we can now define the search space and run the docking simulation using AutoDock Vina.[12]

Step-by-Step Docking Protocol
  • Define the Binding Site (Grid Box Generation):

    • Rationale: To make the search computationally feasible, we define a 3D grid box that encompasses the receptor's active site.[13] The size of this box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search. A common practice is to center the box on the co-crystallized ligand.

    • In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box.

    • Adjust the center and dimensions of the box to fully enclose the known binding pocket. For 1HVR, this will be the ATP-binding site where the native ligand was located. A good starting size is 25 x 25 x 25 Å.

    • Record the coordinates for the center of the box (e.g., center_x, center_y, center_z) and the size of the box (e.g., size_x, size_y, size_z).

  • Create the Configuration File:

    • Rationale: AutoDock Vina uses a simple text file to specify the input files and docking parameters.

    • Create a new text file named conf.txt.

    • Add the following lines, replacing the values with your file names and grid parameters:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard docking.[12]

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files and conf.txt.

    • Execute the following command:

    • Vina will perform the docking and write the output poses to all_poses.pdbqt and a summary of the binding affinities to log.txt.

Phase 4: Interpretation and Validation - Making Sense of the Data

Step-by-Step Analysis and Validation
  • Analyze Docking Scores:

    • Open the log.txt file. Vina will report the binding affinity scores for the top predicted poses (usually 9).

    • The scores are in kcal/mol, with more negative values indicating stronger predicted binding.

    • Summarize these results in a table.

    PoseBinding Affinity (kcal/mol)RMSD from Best Mode (lower/upper bound)
    1-8.50.000 / 0.000
    2-8.21.854 / 2.541
    3-8.12.113 / 3.012
    Table 1: Example output from AutoDock Vina log file.
  • Visualize Binding Poses:

    • Rationale: Visual inspection is essential to determine if the predicted binding poses are chemically sensible.[5] We look for key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.

    • Use PyMOL or UCSF Chimera to open receptor.pdbqt and all_poses.pdbqt.

    • Analyze the top-scoring pose. Identify and measure hydrogen bonds between the ligand and receptor residues. Examine hydrophobic interactions with non-polar residues in the active site.

    • Software like LigPlot+ can be used to generate 2D diagrams of these interactions for publication.

  • Protocol Validation via Redocking:

    • Rationale: The cornerstone of a trustworthy protocol is its ability to reproduce experimental results.[15] We test this by docking the co-crystallized ligand back into its own receptor's active site. A successful protocol should predict a binding pose very close to the original crystal structure.[16]

    • Procedure:

      • Prepare the native_ligand.mol2 (saved in Phase 1) in the same way as our test ligand, creating native_ligand.pdbqt.

      • Use the exact same conf.txt file (or a copy, changing only the ligand = and out = lines) and grid box.

      • Run Vina.

      • Superimpose the top-scoring redocked pose with the original crystal structure pose (native_ligand.mol2).

      • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the redocked pose and the crystal pose.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate and reliable.[4][15]

    Validation MetricResultSuccess CriterionStatus
    Redocking RMSD1.2 Å< 2.0 Å✅ Pass
    Table 2: Example validation results for the docking protocol.

G Start Docking Complete AnalyzeScores Analyze Binding Scores (log.txt) Start->AnalyzeScores Visualize Visualize Top Pose (PyMOL/Chimera) AnalyzeScores->Visualize IsSensible Are Interactions Chemically Sensible? Visualize->IsSensible Redock Perform Redocking (Native Ligand) IsSensible->Redock Yes Failure Protocol Needs Refinement (Adjust Grid/Parameters) IsSensible->Failure No CalcRMSD Calculate RMSD Redock->CalcRMSD IsRMSDLow RMSD < 2.0 Å? CalcRMSD->IsRMSDLow Success Protocol Validated IsRMSDLow->Success Yes IsRMSDLow->Failure No Proceed Proceed with Screening (1-Isonicotinoyl-4-methylpiperidine) Success->Proceed

Caption: Decision workflow for analyzing and validating docking results.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • MGLTools. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • CD ComputaBio. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • ScienceDirect. (2025, July 31). Ligand preparation: Significance and symbolism. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • PyMOL. (n.d.). Schrödinger. Retrieved from [Link]

  • Open Babel. (n.d.). The Open Babel Package. Retrieved from [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular docking: a powerful approach for structure-based drug discovery. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Retrieved from [Link]

  • Zsoldos-Mády, V., et al. (2021). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA.
  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Developing a Bioassay for 1-Isonicotinoyl-4-methylpiperidine

Introduction: Characterizing Novel Piperidine-Based Compounds The discovery and development of novel therapeutics often begin with the characterization of new chemical entities. 1-Isonicotinoyl-4-methylpiperidine is a sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing Novel Piperidine-Based Compounds

The discovery and development of novel therapeutics often begin with the characterization of new chemical entities. 1-Isonicotinoyl-4-methylpiperidine is a synthetic molecule featuring a 4-methylpiperidine moiety linked to an isonicotinoyl group. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, contributing to a wide range of pharmacological activities including, but not limited to, effects on the central nervous system.[1][2] The isonicotinoyl moiety is a derivative of isonicotinic acid and is found in various biologically active compounds, including antimycobacterial and anticancer agents.[3][4][5]

Given the structural motifs present in 1-Isonicotinoyl-4-methylpiperidine, a logical and scientifically-driven starting point for its biological characterization is to investigate its potential activity as a modulator of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are key enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a validated therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[6][7] Notably, various piperidine derivatives have been identified as MAO inhibitors.[1][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust in vitro bioassay for 1-Isonicotinoyl-4-methylpiperidine, focusing on the determination of its inhibitory activity against MAO-A and MAO-B. We will utilize the highly sensitive and high-throughput compatible MAO-Glo™ Assay as the primary screening platform.[9] The protocols herein are designed to be self-validating, providing a clear path from initial screening to dose-response analysis and IC50 determination.

Principle of the MAO-Glo™ Assay

The MAO-Glo™ Assay is a homogeneous, luminescence-based method for the rapid and sensitive detection of MAO activity.[10] The assay is performed in a two-step process. In the first step, the MAO enzyme (either MAO-A or MAO-B) is incubated with a luminogenic MAO substrate, which is a derivative of beetle luciferin. The MAO enzyme oxidizes the substrate, producing a luciferin methyl ester derivative.

In the second step, a Luciferin Detection Reagent is added, which simultaneously stops the MAO reaction and initiates a stable, glow-type luminescent signal. This reagent contains an esterase to convert the luciferin methyl ester to luciferin, and a proprietary stabilized luciferase that catalyzes the oxidation of luciferin, resulting in light emission. The amount of light produced is directly proportional to the activity of the MAO enzyme.[11][12] Potential inhibitors of MAO will reduce the enzymatic activity, leading to a decrease in the luminescent signal.

Physicochemical Properties of 1-Isonicotinoyl-4-methylpiperidine

A thorough understanding of the test compound's properties is crucial for accurate bioassay development.

PropertyEstimated ValueNotes
Molecular Formula C₁₂H₁₆N₂ODerived from the combination of a 4-methylpiperidine (C₆H₁₃N) and an isonicotinoyl (C₆H₄NO) group, with the loss of a hydrogen atom from the piperidine nitrogen and a hydroxyl group from the isonicotinic acid.
Molecular Weight 204.27 g/mol Calculated based on the molecular formula.
Solubility Recommended to prepare stock solutions in 100% DMSO.The amide and piperidine functionalities suggest some potential for aqueous solubility, but starting with a high-concentration DMSO stock is standard practice in bioassays to avoid solubility issues in the aqueous assay buffer.[13]
Stability Stable under standard laboratory conditions.The amide bond is generally stable. Avoid repeated freeze-thaw cycles of stock solutions.

Note: These are estimated values. It is recommended to experimentally verify these properties.

PART 1: Initial Screening for MAO-A and MAO-B Inhibition

This protocol is designed as a primary screen to determine if 1-Isonicotinoyl-4-methylpiperidine exhibits inhibitory activity against either MAO-A or MAO-B at a single, high concentration.

Materials and Reagents
  • 1-Isonicotinoyl-4-methylpiperidine

  • MAO-Glo™ Assay Kit (e.g., Promega, Cat. No. V1402)[14]

  • Recombinant human MAO-A and MAO-B enzymes

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • DMSO, molecular biology grade

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Experimental Workflow: Initial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare 10 mM stock of 1-Isonicotinoyl-4-methylpiperidine in 100% DMSO B Prepare working solutions of test compound and controls A->B D Dispense test compound, controls, and buffer to assay plate B->D C Prepare 2X MAO enzyme and 4X substrate solutions E Add 2X MAO enzyme solution to initiate reaction C->E D->E F Incubate at room temperature for 60 minutes E->F G Add Luciferin Detection Reagent F->G H Incubate at room temperature for 20 minutes G->H I Measure luminescence using a luminometer H->I J Calculate percent inhibition I->J

Caption: Workflow for the initial screening of 1-Isonicotinoyl-4-methylpiperidine.

Step-by-Step Protocol
  • Prepare Compound Stock Solution: Prepare a 10 mM stock solution of 1-Isonicotinoyl-4-methylpiperidine in 100% DMSO.

  • Prepare Working Solutions:

    • Test Compound: Dilute the 10 mM stock to a 4X working concentration (e.g., 40 µM) in the appropriate MAO reaction buffer. This will result in a final assay concentration of 10 µM.

    • Positive Controls: Prepare 4X working solutions of Clorgyline (for MAO-A) and Pargyline (for MAO-B) at a concentration known to give >90% inhibition (e.g., 40 nM Clorgyline, 400 nM Pargyline).

    • Negative Control: Use MAO reaction buffer with the same final percentage of DMSO as the test compound wells.

  • Assay Plate Setup (96-well format):

    • Add 12.5 µL of the 4X test compound or control solutions to the appropriate wells.

    • Add 12.5 µL of MAO reaction buffer to the "no enzyme" control wells.

  • Enzyme Addition:

    • Prepare a 2X working solution of MAO-A and MAO-B enzyme in the appropriate reaction buffer.

    • Add 25 µL of the 2X enzyme solution to all wells except the "no enzyme" controls.

  • Substrate Addition and Incubation:

    • Prepare a 4X working solution of the luminogenic MAO substrate in the appropriate reaction buffer.[12]

    • Add 12.5 µL of the 4X substrate solution to all wells.

    • Mix the plate gently and incubate for 60 minutes at room temperature.

  • Luminescence Detection:

    • Prepare the Luciferin Detection Reagent according to the manufacturer's instructions.

    • Add 50 µL of the detection reagent to each well.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis

Calculate the percent inhibition for the test compound using the following formula:

% Inhibition = 100 x (1 - (RLU_compound - RLU_no_enzyme) / (RLU_negative_control - RLU_no_enzyme))

Where:

  • RLU_compound is the Relative Luminescence Units in the presence of the test compound.

  • RLU_no_enzyme is the background signal.

  • RLU_negative_control represents 100% enzyme activity.

A compound showing significant inhibition (e.g., >50%) should be advanced to a dose-response assay.

PART 2: Dose-Response Assay and IC50 Determination

This protocol determines the potency of 1-Isonicotinoyl-4-methylpiperidine by measuring its inhibitory effect across a range of concentrations to calculate the half-maximal inhibitory concentration (IC50).

Experimental Workflow: Dose-Response Analysis

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis A Prepare serial dilutions of 1-Isonicotinoyl-4-methylpiperidine C Dispense serial dilutions and controls to plate A->C B Prepare 2X MAO enzyme and 4X substrate solutions D Add 2X MAO enzyme B->D C->D E Add 4X substrate and incubate for 60 min D->E F Add Luciferin Detection Reagent and incubate for 20 min E->F G Measure luminescence F->G H Plot % Inhibition vs. log[Concentration] G->H I Perform non-linear regression to determine IC50 H->I

Caption: Workflow for dose-response analysis and IC50 determination.

Step-by-Step Protocol
  • Prepare Serial Dilutions:

    • From the 10 mM stock solution, prepare a top concentration for your dilution series in DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a range of concentrations. A 10-point dilution series is recommended.

    • Dilute each concentration in the series to a 4X working concentration in the MAO reaction buffer.

  • Assay Plate Setup and Execution:

    • Follow the same procedure as the initial screen, adding 12.5 µL of each concentration in the dilution series to the assay plate in triplicate.

    • Include positive and negative controls as before.

    • Perform the enzymatic reaction and luminescence detection as described in Part 1.

Data Analysis and IC50 Calculation
  • Calculate Percent Inhibition: For each concentration of 1-Isonicotinoyl-4-methylpiperidine, calculate the percent inhibition as described previously.

  • Plot Dose-Response Curve:

    • Use a data analysis software such as GraphPad Prism.[11]

    • Create an XY data table. Enter the logarithm of the inhibitor concentration for the X values and the corresponding percent inhibition for the Y values.[1]

    • Perform a non-linear regression analysis using a suitable model, such as "log(inhibitor) vs. response -- Variable slope (four parameters)".[11]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8]

ParameterDescription
Top The upper plateau of the curve, constrained to ~100%.
Bottom The lower plateau of the curve, constrained to ~0%.
LogIC50 The logarithm of the IC50 value.
HillSlope Describes the steepness of the curve.
IC50 The concentration of inhibitor that produces 50% of the maximal response.[8]

Validation and Quality Control

To ensure the trustworthiness of the results, each assay should be validated.

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated for each screening plate using the positive and negative controls.

  • Intra- and Inter-Assay Variability: The precision of the assay should be determined by running the same set of controls and a standard inhibitor concentration multiple times within the same plate (intra-assay) and on different days (inter-assay). The coefficient of variation (%CV) should be within an acceptable range (typically <20%).

  • FDA Guidance: For assays intended to support regulatory submissions, refer to the FDA's guidance on Bioanalytical Method Validation for detailed requirements on accuracy, precision, selectivity, and stability.[8]

Alternative Assay Formats

While the MAO-Glo™ assay offers high sensitivity and a simple "add-and-read" format, other methods can also be employed for MAO inhibitor screening. Fluorometric assays, for example, detect the hydrogen peroxide produced during the MAO-catalyzed reaction. These assays can also be adapted for high-throughput screening and may be more cost-effective, though they can be more susceptible to interference from fluorescent compounds.[9]

Troubleshooting Common Issues in Luminescence Assays

IssuePotential Cause(s)Recommended Solution(s)
High Variability between Replicates Pipetting errors; Inconsistent incubation times; Temperature fluctuations.Use calibrated multichannel pipettes or automated liquid handlers; Ensure consistent timing for reagent additions and incubations; Use a temperature-controlled incubator.
Weak or No Signal Inactive enzyme; Degraded substrate; Incorrect assay setup.Verify enzyme activity with a known substrate; Prepare fresh substrate and protect from light; Double-check all reagent concentrations and volumes.
High Background Signal Contamination of reagents or plates; Autoluminescence of test compound.Use fresh, high-purity reagents; Use white, opaque plates to minimize crosstalk; Run a control with the test compound and detection reagent without enzyme to check for interference.
Signal Saturation Enzyme concentration is too high; Luminometer gain is set too high.Optimize enzyme concentration to ensure the signal is within the linear range of the luminometer; Adjust the gain settings on the luminometer.[10]

References

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Keenan Hartert. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Joubert, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • Wikipedia. (2026). IC50. Retrieved from [Link]

  • Fisyunov, G. P., et al. (2023).
  • Elabscience. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
  • NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (2014, January 5). How can I calculate the IC50 value using a non linear model?. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Mazzio, E., Deiab, S., Park, K., & Soliman, K. F. (2013). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research.
  • U.S. Environmental Protection Agency. (2025, October 15). Methyl 1-methylpiperidine-4-carboxylate Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs in the market having isonicotinoyl cores. Retrieved from [Link]

  • Le, T. H., et al. (2024). Synthesis, Antimicrobial-Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety. Chemistry & Biodiversity.
  • Al-Hourani, B. J., et al. (2021). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules.
  • S. K. S., et al. (2025). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. Medicinal Chemistry Research.
  • Bîcu, E., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry.
  • PubChem. (n.d.). Methyl isonipecotate. Retrieved from [Link]

  • LookChem. (2025, May 20). 1-methyl-4-piperidinethiol. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinamide. Retrieved from [Link]

Sources

Application

synthetic routes to functionalized 1-Isonicotinoyl-4-methylpiperidine analogs

Topic: Synthetic Routes to Functionalized 1-Isonicotinoyl-4-methylpiperidine Analogs Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Routes to Functionalized 1-Isonicotinoyl-4-methylpiperidine Analogs Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Strategic Overview & Chemical Logic

The 1-isonicotinoyl-4-methylpiperidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antihistamines, GPCR ligands, and kinase inhibitors. Its value lies in the rigid pyridine ring (hydrogen bond acceptor) coupled with the semi-rigid piperidine linker, which allows for precise vectorization of substituents.

This guide details three distinct synthetic pathways, selected based on the scale of synthesis and the complexity of the desired functionalization.

Route Selection Matrix
FeatureRoute A: HATU Coupling Route B: Acid Chloride Route C: Minisci C-H Activation
Primary Use Discovery Chemistry (mg to g scale)Process/Scale-up (>100g)Late-Stage Functionalization
Key Advantage High tolerance for sensitive functional groupsCost-effective; simple purificationDirect modification of the pyridine ring
Limitation High cost of reagents; atom economyHarsh conditions (SOCl₂); moisture sensitiveRegioselectivity challenges (C2 vs C3)
Atom Economy Low (large byproduct mass)HighModerate

Synthetic Protocols

Route A: HATU-Mediated Amide Coupling (Discovery Scale)

Best for: Rapid synthesis of analogs with sensitive functional groups on the piperidine ring.[1]

Scientific Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over standard EDC/HOBt.[1] The pyridine nitrogen in isonicotinic acid can act as a nucleophile, potentially leading to N-acyl pyridinium species.[1] HATU’s high reactivity ensures rapid formation of the active ester, outcompeting side reactions and minimizing racemization if the piperidine component is chiral.

Reagents:

  • Isonicotinic acid (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)[1]

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Protocol:

  • Activation: Charge a round-bottom flask with Isonicotinic acid (1.0 eq) and anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at Room Temperature (RT) to deprotonate the carboxylic acid.

  • Active Ester Formation: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange.[1] Stir for 15 minutes.

    • Checkpoint: LCMS should show the mass of the activated ester (M+OBt/OAt species) or disappearance of acid.

  • Coupling: Add 4-methylpiperidine (1.1 eq) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validating Endpoint: Monitor by TLC (10% MeOH in DCM).[1] The product is usually more polar than the amine but less polar than the acid.[1]

  • Workup (Aqueous Wash): Dilute with EtOAc.[1] Wash sequentially with:

    • Sat. NaHCO₃ (removes unreacted acid/HOBt).[1]

    • Water (x2) (removes DMF).

    • Brine (x1).[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0→10% MeOH in DCM).

Route B: Acid Chloride Method (Scale-Up)

Best for: Multi-gram synthesis of the core scaffold without expensive coupling reagents.[1]

Scientific Rationale: Converting isonicotinic acid to isonicotinoyl chloride using Thionyl Chloride (


) creates a highly electrophilic species. This method avoids the formation of urea byproducts (from carbodiimides) that are difficult to remove on a large scale.

Protocol:

  • Chlorination: Suspend Isonicotinic acid (1.0 eq) in dry Toluene or DCM.

  • Activation: Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Heat to reflux (if Toluene) or stir at RT (if DCM) until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear (approx. 2 hours).
  • Isolation (Optional but Recommended): Concentrate in vacuo to remove excess

    
    .[1] Aazeotrope with toluene twice to ensure removal of acidic traces.[1]
    
  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.[1]

  • Addition: Slowly add a mixture of 4-methylpiperidine (1.0 eq) and Triethylamine (

    
    , 2.0 eq) in DCM.
    
    • Thermodynamic Control: The reaction is highly exothermic.[1] Maintain temperature <10°C to prevent decomposition.[1]

  • Workup: Wash with 1N NaOH (to remove unreacted acid) and Brine. Crystallization from Hexane/EtOAc is often possible, avoiding chromatography.

Route C: Minisci Reaction (Late-Stage Functionalization)

Best for: Adding alkyl/aryl groups to the pyridine ring (C2 position) of the pre-formed amide.

Scientific Rationale: The isonicotinoyl ring is electron-deficient, making it a poor substrate for Friedel-Crafts reactions but an excellent substrate for radical addition.[1] The Minisci reaction utilizes carbon-centered radicals (generated via silver catalysis or photoredox) to functionalize the C2/C6 positions.[1]

Reagents:

  • 1-Isonicotinoyl-4-methylpiperidine (Substrate)[1]

  • Carboxylic Acid (Radical Precursor, R-COOH)

  • AgNO₃ (0.2 eq, Catalyst)

  • (NH₄)₂S₂O₈ (2.0 eq, Oxidant)

  • TFA (1.0 eq, to protonate the pyridine)

  • Solvent: DCM/Water biphasic system or DMSO.[1]

Protocol:

  • Setup: Dissolve the scaffold (1.0 eq) in a mixture of DCM and Water (1:1). Add TFA (1.0 eq) to protonate the pyridine nitrogen (activates the ring toward nucleophilic radical attack).

  • Radical Generation: Add the alkyl carboxylic acid (e.g., Pivalic acid for t-Butyl group) (2.0 eq) and AgNO₃ (0.2 eq).

  • Initiation: Heat to 40°C. Add (NH₄)₂S₂O₈ (2.0 eq) dissolved in water dropwise over 30 minutes.

    • Mechanism:[1][2] Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to form the alkyl radical

      
      .
      
  • Reaction: Stir vigorously for 2 hours. Evolution of

    
     gas will be observed.[1]
    
  • Workup: Basify with 1N NaOH to pH >9 (deprotonates the pyridine). Extract with DCM.[1]

  • Purification: Silica gel chromatography. Regioisomers (C2 mono-substituted vs C2,C6 di-substituted) are usually separable.[1]

Visualization & Workflows

Diagram 1: Synthetic Decision Tree

This flowchart guides the chemist through the selection of the optimal route based on substrate constraints.[1]

SyntheticStrategy Start Target: Functionalized 1-Isonicotinoyl-4-methylpiperidine CheckFunc Pyridine Ring Functionalization Needed? Start->CheckFunc CheckScale Scale of Reaction? CheckSens Acid/Base Sensitive Groups? CheckScale->CheckSens < 10 grams RouteB Route B: Acid Chloride (Cost Effective, Scalable) CheckScale->RouteB > 10 grams RouteA Route A: HATU Coupling (High Yield, Gentle) CheckSens->RouteA Yes (Boc, TBS, etc.) CheckSens->RouteB No CheckFunc->CheckScale No (Core Scaffold Only) RouteC Route C: Minisci Reaction (Late-Stage C-H Activation) CheckFunc->RouteC Yes (Add R-group to Pyridine) RouteC->RouteA Pre-req: Form Scaffold First

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and structural requirements.

Diagram 2: Minisci Reaction Mechanism

Visualizing the radical mechanism for Route C to ensure understanding of the regioselectivity (C2 position).[1]

MinisciMechanism Substrate Protonated Scaffold Intermediate Radical Cation Intermediate Substrate->Intermediate + R• (Nucleophilic Attack at C2) Radical Alkyl Radical (R•) Radical->Intermediate Product C2-Functionalized Product Intermediate->Product - H+ / - e- (Re-aromatization)

Caption: Mechanistic flow of the Minisci C-H activation at the electron-deficient C2 position.

Quality Control & Validation Data

To ensure the protocol is "self-validating," compare your crude reaction data against these expected spectroscopic signatures.

Table 1: Key Spectroscopic Markers (1H NMR in

)
MoietyProton AssignmentChemical Shift (

ppm)
MultiplicityDiagnostic Value
Pyridine C2-H, C6-H8.60 – 8.70Doublet (d)Loss of symmetry here indicates successful Minisci functionalization.[1]
Pyridine C3-H, C5-H7.20 – 7.30Doublet (d)Shifts upfield if electron-donating groups are added.[1]
Linker N-CH₂ (Piperidine)3.50 – 4.60Broad MultipletVery broad due to amide rotamers .[1] Heating DMSO-d6 to 80°C coalesces peaks.[1]
Methyl 4-CH₃0.90 – 1.00Doublet (d)Standard internal reference for integration.[1]
Troubleshooting Guide
  • Problem: Low yield in HATU coupling.

    • Cause: DMF was wet (hydrolysis of active ester).

    • Fix: Dry DMF over 4Å molecular sieves for 24h. Ensure DIPEA is fresh.

  • Problem: NMR shows doubled peaks.

    • Cause: Amide rotamers (Restricted rotation around N-CO bond).[1]

    • Fix: This is normal.[1] Run NMR at high temperature (353 K) to confirm coalescence into single peaks.

  • Problem: Minisci reaction yields mixture of mono- and di-substituted products.

    • Cause: Excess radical source or insufficient protonation.[1]

    • Fix: Stop reaction at 70% conversion.[1] Ensure pH < 2 during reaction (use TFA).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[1] MedChemComm, 2(12), 1135-1161. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: 1-Isonicotinoyl-4-methylpiperidine Purification

[1][2] Case ID: PUR-ISO-4MP Status: Active Guide Technical Lead: Senior Application Scientist[1][2] Executive Summary Purifying 1-Isonicotinoyl-4-methylpiperidine presents a classic "Amide Coupling Paradox." You are synt...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: PUR-ISO-4MP Status: Active Guide Technical Lead: Senior Application Scientist[1][2]

Executive Summary

Purifying 1-Isonicotinoyl-4-methylpiperidine presents a classic "Amide Coupling Paradox." You are synthesizing a neutral amide from two difficult starting materials: Isonicotinic acid (an amphoteric zwitterion) and 4-methylpiperidine (a highly basic secondary amine).[1][2]

The presence of the pyridine ring in your final product (pKa ~5.[3][4]2) makes standard acid washes risky, as your product can protonate and vanish into the aqueous layer.[2][3][4] This guide outlines a pKa-Controlled Differential Extraction protocol to isolate your target without column chromatography, alongside rescue steps for difficult cases.

Module 1: The "Smart" Extraction (Liquid-Liquid)

Use this as your primary purification method.[1][2][3] If executed correctly, chromatography may not be necessary.[4]

The Challenge:

  • Impurity A: 4-Methylpiperidine (Strong Base, pKa ~11.2).[1][2][4]

  • Impurity B: Isonicotinic Acid (Amphoteric, pKa ~1.8 & 4.9).[1][2][4]

  • Target Product: 1-Isonicotinoyl-4-methylpiperidine (Weak Base, Pyridine pKa ~5.2).[1][2]

The Solution: The pH 6.0 Sweet Spot Standard 1N HCl washes (pH < 1) will protonate your product's pyridine ring, causing yield loss to the aqueous phase.[4] You must exploit the massive pKa gap between the starting amine (11.[2][3][4]2) and the product (5.2).

Protocol: The "Sandwich" Wash
  • Dilution: Dissolve the crude reaction mixture in DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . Avoid ether if possible, as pyridine derivatives have poor solubility in it.[2][3][4]

  • Step A: Removal of Acidic Impurities (Isonicotinic Acid) [2][3][4]

    • Wash the organic layer 2x with Saturated NaHCO₃ (pH ~9) .[2][3][4]

    • Mechanism:[5][6] At pH 9, Isonicotinic acid is fully deprotonated (carboxylate form) and moves to the water.[1][2][4] The product remains neutral.

  • Step B: Removal of Basic Impurities (4-Methylpiperidine) [1][2][3]

    • CRITICAL STEP: Wash the organic layer 2x with 0.5M Phosphate Buffer (pH 6.0) or Saturated Ammonium Chloride (pH ~5.5) .[2]

    • Mechanism:

      • At pH 6.0, 4-methylpiperidine (pKa 11.[1][2]2) is >99.9% protonated (

        
        ) and partitions into the water.[1][2][3][4]
        
      • At pH 6.0, your Product (pKa 5.[2][3][4]2) is predominately (>85%) deprotonated (neutral) and stays in the organic layer.[1][4]

  • Finishing:

    • Wash 1x with Brine.[1][2][3][4]

    • Dry over Na₂SO₄.[1][2][3][4][7]

    • Concentrate in vacuo.[2][3][4]

Visualizing the Logic

PurificationLogic Crude Crude Mixture (Product + Acid + Amine) Wash1 Wash 1: Sat. NaHCO3 (pH 9) Crude->Wash1 Aq1 Aqueous Layer 1 Contains: Isonicotinic Acid (Anion) Wash1->Aq1 Extracts Acid Org1 Organic Layer 1 Contains: Product + Amine Wash1->Org1 Retains Bases Wash2 Wash 2: Phosphate Buffer (pH 6.0) Org1->Wash2 Aq2 Aqueous Layer 2 Contains: 4-Methylpiperidine (Salt) Wash2->Aq2 Extracts Strong Base (pKa 11) Org2 Final Organic Layer Contains: Pure Product Wash2->Org2 Retains Weak Base (pKa 5.2)

Figure 1: Flowchart of the pH-controlled differential extraction, highlighting the separation of impurities based on pKa differences.

Module 2: Chromatography Rescue

If the extraction fails or high purity (>99%) is required for biological assays.

The Issue: Pyridine-containing compounds interact strongly with the acidic silanol groups on silica gel, causing severe peak tailing and broad bands.[2][4]

The Fix: You must deactivate the silica.[2][3][4]

ParameterRecommendation
Stationary Phase Standard Silica Gel (40-63 µm).[1][2]
Mobile Phase A DCM (Dichloromethane).[2][3][4]
Mobile Phase B MeOH (Methanol) containing 1% Triethylamine (TEA) or 1% NH₄OH .[2][3]
Gradient 0% to 10% MeOH/TEA in DCM.[2][3][4]
TLC Visualization UV (254 nm) or Dragendorff’s Reagent (Specific for alkaloids/nitrogen heterocycles).[1][2][3]

Expert Tip: Pre-wash your column with the mobile phase containing the base (TEA) before loading your sample.[3] This "neutralizes" the column and ensures sharp peaks from the start.[2][3][4]

Module 3: Scavenger Resins (The "Lazy" Method)

Ideal for small-scale parallel synthesis where extraction is tedious.[1]

If you have excess 4-methylpiperidine remaining, use a polymer-supported electrophile to "fish" it out.[1][2][4]

  • Reagent: Polymer-supported Isocyanate (PS-Isocyanate) or PS-Benzaldehyde.[1][2]

  • Protocol: Add 2-3 equivalents of resin (relative to the excess amine) to your reaction mixture. Shake for 2-4 hours. Filter off the resin.[2][3][4] The amine stays bound to the solid beads; your product flows through.[2][3][4]

Troubleshooting FAQs

Q1: My product is oiling out during the workup. What do I do? A: This is common for amides.[2][3][4]

  • Don't panic. Add a small amount of Methanol (2-5%) to your DCM organic layer during extraction.[1][2][3][4] This increases polarity enough to keep the product in solution without dragging water in.[2][3][4]

  • Alternatively, switch the solvent to Chloroform/Isopropanol (3:1) .[1][2][3] This is the "magic solvent" for extracting polar organic molecules from water.[2][3][4]

Q2: I used 1N HCl and my yield is 10%. Where is it? A: It is in your aqueous waste.[2][3][4] The pyridine nitrogen protonated (pKa ~5.[2][3][4]2) and became water-soluble.[1][2][3][4][8]

  • Recovery: Take the acidic aqueous layer, neutralize it carefully with solid NaHCO₃ until pH ~8, and re-extract with DCM (3x).[1][4]

Q3: Can I recrystallize this? A: Yes. Isonicotinamides often crystallize well.[1][2][3][4]

  • Solvent System: Try Ethyl Acetate/Hexane .[2][3][4] Dissolve in minimal hot EtOAc, then add Hexane dropwise until cloudy. Cool slowly.

  • Alternative:Ethanol/Water (if the product is very polar).[2][3][4]

References
  • PubChem. 4-Methylpiperidine (Compound Summary).[1][2][3][4][9][10] National Library of Medicine.[2][3][4] [Link]

  • PubChem. Isonicotinic Acid (Compound Summary). National Library of Medicine.[2][3][4] [Link][1]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1][2][3][4] University of Wisconsin-Madison.[1][2][3] (Standard reference for organic pKa values). [Link]

Sources

Optimization

reaction condition optimization for 1-Isonicotinoyl-4-methylpiperidine synthesis

Introduction Welcome to the technical support hub for the synthesis of 1-Isonicotinoyl-4-methylpiperidine . This guide addresses the specific challenges of coupling isonicotinic acid (or its derivatives) with 4-methylpip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 1-Isonicotinoyl-4-methylpiperidine . This guide addresses the specific challenges of coupling isonicotinic acid (or its derivatives) with 4-methylpiperidine .

While this is a standard amide coupling, the presence of the pyridine ring (in the acid) and the secondary aliphatic amine requires specific attention to pH-controlled purification and nucleophilic competition . This guide prioritizes scalable, chromatography-free workups suitable for drug development workflows.

Module 1: Reaction Design & Method Selection

Q: Which activation method should I use: Acid Chloride or Coupling Agents (HATU/EDC)?

A: The choice depends strictly on your scale and moisture tolerance.

FeatureMethod A: Acid Chloride (Recommended) Method B: Coupling Agents (HATU/T3P)
Reagents Isonicotinoyl chloride HCl + TEA/DIPEAIsonicotinic acid + HATU + DIPEA
Scale Scalable (>100g)Small scale / Library synthesis (<1g)
Cost LowHigh
Moisture Sensitivity High (Requires dry DCM/THF)Low (Tolerates wet solvents)
Purification Extraction (Acid/Base wash)Often requires Column Chromatography
Key Risk Hydrolysis of acid chloride if wetRemoval of urea/phosphoramide byproducts

Recommendation: Use Method A for scale-up. It is atom-efficient and allows for a "wash-only" purification if optimized correctly.[1] Use Method B only if you lack facilities for handling moisture-sensitive acid chlorides.[1]

Visual Workflow: Method Selection

ReactionSelection Start Select Synthesis Route ScaleCheck Is Scale > 5g? Start->ScaleCheck DryCheck Can you maintain anhydrous conditions? ScaleCheck->DryCheck Yes MethodB Method B: Coupling Agent (HATU / EDC) ScaleCheck->MethodB No MethodA Method A: Acid Chloride (Isonicotinoyl Cl) DryCheck->MethodA Yes DryCheck->MethodB No

Figure 1: Decision tree for selecting the optimal synthetic route based on scale and lab capabilities.

Module 2: Execution & Troubleshooting

Q: My yield is low (<50%) using the Acid Chloride method. What is going wrong?

A: The most common failure mode is HCl trapping . Isonicotinoyl chloride is often sold as the hydrochloride salt . If you calculate stoichiometry based on the free base, you will be under-dosing your base (TEA/DIPEA).[1]

  • The Fix: You need at least 3.0 equivalents of base:

    • 1 eq to neutralize the HCl salt of the reagent.

    • 1 eq to neutralize the HCl generated during coupling.

    • 1 eq excess to drive the reaction and keep the pyridine ring unprotonated.

Q: The reaction turns black/tarry. Is the product decomposing?

A: This is likely pyridine oxidation or polymerization, not product decomposition.[1]

  • Cause: Isonicotinoyl chloride is unstable if left in solution with base for too long without the amine present.

  • Protocol Adjustment:

    • Dissolve 4-methylpiperidine (1.0 eq) and TEA (3.0 eq) in dry DCM first.

    • Cool to 0°C .

    • Add Isonicotinoyl chloride (solid or solution) slowly to the amine/base mixture.

    • Why? This ensures the acyl chloride immediately meets the nucleophile (amine), preventing self-reaction.[1]

Module 3: Work-up & Purification (The "Golden Key")

Q: How do I remove unreacted 4-methylpiperidine without chromatography?

A: You can exploit the massive pKa difference between the product and the starting amine. This is the most critical technical insight for this synthesis.

  • The Science:

    • 4-Methylpiperidine (Impurity): pKa ~11.0 (Aliphatic amine).

    • 1-Isonicotinoyl-4-methylpiperidine (Product): pKa ~3.5 (Pyridine ring with electron-withdrawing amide).[1]

    • The Gap: There is a pH window (pH 4.5 – 6.0) where the impurity is charged (water-soluble) and the product is neutral (organic-soluble).

Optimized Extraction Protocol
  • Quench: Add water to the reaction mixture.

  • Basic Wash (pH > 10): Wash organic layer with Sat. NaHCO3 or dilute NaOH.

    • Removes: Isonicotinic acid (hydrolysis byproduct) and HCl salts.

  • Acidic Buffer Wash (pH ~5.5): Wash organic layer with 0.5M Citrate Buffer (pH 5.5) or dilute acetic acid.

    • Mechanism:[2] At pH 5.5, 4-methylpiperidine is fully protonated (

      
      ) and moves to the aqueous layer.[1] The product (pKa ~3.5) remains 
      
      
      
      unprotonated and stays in the DCM.
  • Final Rinse: Brine wash, dry over MgSO4.

Visual Workflow: pKa-Based Purification

PurificationLogic Mix Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: Sat. NaHCO3 (pH ~9) Mix->Wash1 Sep1 Separate Layers Wash1->Sep1 Aq1 Aqueous Waste: Isonicotinic Acid HCl Salts Sep1->Aq1 Org1 Organic Phase: Product + Unreacted Amine Sep1->Org1 Wash2 Wash 2: Citrate Buffer (pH 5.5) Org1->Wash2 Sep2 Separate Layers Wash2->Sep2 Aq2 Aqueous Waste: Protonated 4-Methylpiperidine (Removed) Sep2->Aq2 Org2 Final Organic Phase: Pure Product Sep2->Org2

Figure 2: Purification logic tree utilizing pKa differentials to isolate the product without chromatography.

Module 4: Quality Control & Analytics

Q: What are the diagnostic NMR signals?

A:

  • Product (1-Isonicotinoyl-4-methylpiperidine):

    • Pyridine Protons: Two doublets at ~8.7 ppm (2H) and ~7.3 ppm (2H).

    • Piperidine Ring: Broad multiplets at 3.5-4.5 ppm (due to restricted rotation of the amide bond).

    • Methyl Group: Doublet at ~0.9-1.0 ppm.

  • Impurity (4-Methylpiperidine):

    • Check for multiplets at ~2.6 ppm (alpha-protons next to NH). If these exist, your pH 5.5 wash was insufficient.[1]

References

  • Montalbetti, C.A.G.N., & Falque, V. (2005).[1][3][4][5] Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852.[1][5] Link

    • Authoritative review on general amide coupling mechanisms and reagent choices.
  • Constable, E. C., et al. (2007).[1] Synthesis of pyridine-amide ligands. Dalton Transactions. Link

    • Provides specific context for isonicotinamide synthesis and pyridine ring reactivity.[7]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

    • Source for pKa values: Pyridine (5.2), Isonicotinamide (~3.5), Piperidine (~11.1).[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistencies in 1-Isonicotinoyl-4-methylpiperidine Bioassay Results

Welcome to the technical support center for researchers working with 1-Isonicotinoyl-4-methylpiperidine. This guide is designed to help you navigate and resolve inconsistencies in your bioassay results.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-Isonicotinoyl-4-methylpiperidine. This guide is designed to help you navigate and resolve inconsistencies in your bioassay results. As drug development professionals, we understand that reproducible data is the cornerstone of scientific advancement. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in the IC50 values for 1-Isonicotinoyl-4-methylpiperidine across different experimental runs. What are the likely causes?

Inconsistent IC50 values are a common challenge in bioassays and can stem from multiple sources. It is crucial to systematically investigate potential contributing factors. The primary areas to examine are the compound itself, the biological system, and the assay protocol.

Compound-Related Issues:

  • Solubility: 1-Isonicotinoyl-4-methylpiperidine, like many small molecules, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to an artificially high IC50 value.[1][2][3] It is essential to ensure the compound remains in solution throughout the assay.

  • Stability: The stability of the compound under your specific assay conditions (e.g., temperature, pH, light exposure) should be verified.[1][4] Degradation of the compound over the course of the experiment will result in a lower effective concentration and, consequently, a higher IC50.

  • Purity: The purity of your compound stock should be confirmed. Impurities can interfere with the assay or even possess biological activity themselves, leading to skewed results.

Biological System-Related Issues:

  • Cell Line Integrity: It is critical to use authenticated, low-passage cell lines.[5][6] Genetic drift can occur in continuously passaged cells, leading to changes in their response to the compound.

  • Mycoplasma Contamination: Mycoplasma contamination is a notorious cause of assay variability.[7][8][9] These microorganisms can alter cellular metabolism and signaling pathways, impacting the cells' response to treatment. Routine testing for mycoplasma is highly recommended.

  • Cell Health and Density: The health and density of your cells at the time of treatment can significantly influence the results.[10][11] Ensure that cells are in the exponential growth phase and that seeding densities are consistent across experiments.

Protocol-Related Issues:

  • Reagent Variability: Batch-to-batch variation in reagents, such as serum or media supplements, can introduce inconsistencies.

  • Incubation Times and Temperatures: Strict adherence to optimized incubation times and temperatures is crucial for reproducible results.[10][12]

  • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can lead to significant errors in the final compound concentration.

Q2: Our cell-based assay with 1-Isonicotinoyl-4-methylpiperidine is showing a high degree of plate-to-plate and well-to-well variability. How can we improve our assay precision?

High variability within and between plates often points to technical inconsistencies in the assay setup. Here are some key areas to focus on for improving precision:

Improving Plate Uniformity:

  • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or media.

  • Consistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between plating each set of wells to prevent settling.

  • Temperature Gradients: Avoid uneven temperature distribution across the plate during incubation.[10] Allow plates to equilibrate to room temperature after removal from the incubator before adding reagents.

Optimizing Liquid Handling:

  • Pipette Calibration: Regularly calibrate your pipettes to ensure accurate and precise liquid delivery.

  • Consistent Technique: Use a consistent pipetting technique for all liquid handling steps. For multi-channel pipettes, ensure all tips are securely fitted and aspirating and dispensing uniformly.

  • DMSO Concentration: If using DMSO as a solvent, ensure the final concentration is consistent across all wells, including controls, as it can have biological effects at higher concentrations.[3][13]

Workflow for Minimizing Variability:

Below is a DOT script visualizing a workflow to minimize assay variability.

AssayVariabilityWorkflow cluster_PreAssay Pre-Assay Preparation cluster_AssayExecution Assay Execution cluster_DataAcquisition Data Acquisition & Analysis Cell_Culture Standardized Cell Culture (Low Passage, Mycoplasma-Free) Plating Consistent Cell Seeding (Avoid Edge Effects) Cell_Culture->Plating Compound_Prep Compound Stock Preparation (Solubility & Stability Check) Treatment Accurate Compound Dilution & Addition Compound_Prep->Treatment Reagent_QC Reagent Quality Control (Batch Testing) Reagent_QC->Plating Plating->Treatment Incubation Controlled Incubation (Temperature & Time) Treatment->Incubation Readout Stable Plate Reading Incubation->Readout Analysis Appropriate Statistical Analysis Readout->Analysis MechanisticInvestigation Start Inconsistent Bioassay Results Check_Basic_Factors Rule out Compound, Biological, & Protocol Issues Start->Check_Basic_Factors Investigate_Mechanism Investigate Potential Mechanistic Causes Check_Basic_Factors->Investigate_Mechanism [If no obvious cause] Time_Dependence Time-Dependence Assay (Vary Pre-incubation Time) Investigate_Mechanism->Time_Dependence Allosterism_Check Allosterism Assay (Co-treatment with Orthosteric Ligand) Investigate_Mechanism->Allosterism_Check Off_Target_Screen Off-Target Profiling (Broad Kinase/Receptor Panel) Investigate_Mechanism->Off_Target_Screen Data_Interpretation Re-evaluate Dose-Response & Data Modeling Time_Dependence->Data_Interpretation Allosterism_Check->Data_Interpretation Off_Target_Screen->Data_Interpretation

Caption: Decision tree for investigating mechanistic causes of assay variability.

References

  • Nikfarjam, L., & Farzaneh, P. (2012). Prevention and Detection of Mycoplasma Contamination in Cell Culture. Cell Journal (Yakhteh), 13(4), 203–212. Available at: [Link]

  • Cytion. (n.d.). Contamination in Cell Culture: What to Do and How to Prevent It. Retrieved February 19, 2026, from [Link]

  • Quora. (2016, September 1). What are the reasons of poor results in enzymatic assays? Retrieved February 19, 2026, from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved February 19, 2026, from [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved February 19, 2026, from [Link]

  • Bisswanger, H. (2014). Enzyme assays. Perspectives in Science, 1(1-6), 41-55. Available at: [Link]

  • Niepel, M., Hafner, M., Pace, E. A., Chung, M., Schmolze, D., & Sorger, P. K. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link]

  • Pharmaceutical Technology. (2020, November 15). Overview of the Fundamentals in Developing a Bioassay. Retrieved February 19, 2026, from [Link]

  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Archives of Toxicology, 93(12), 3319–3329. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved February 19, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006).
  • Unistat. (n.d.). Bioassay Analysis. Retrieved February 19, 2026, from [Link]

  • Cann, L. (2025).
  • World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved February 19, 2026, from [Link]

  • Chemxpert. (2025, January 20). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. Retrieved February 19, 2026, from [Link]

  • Seamaty. (2021, November 4). 7 reasons why biochemistry analyzer enzyme tests can be inaccurate. Retrieved February 19, 2026, from [Link]

  • European Pharmacopoeia. (n.d.). 5.3. statistical analysis of results of biological assays and tests. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved February 19, 2026, from [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved February 19, 2026, from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 535-548. Available at: [Link]

  • National Toxicology Program. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved February 19, 2026, from [Link]

  • Quantics Biostatistics. (2025, August 6). Defining a Statistical Analysis for Bioassay: Response Modelling. Retrieved February 19, 2026, from [Link]

  • BioProcess International. (2018, June 1). Statistical Assessments of Bioassay Validation Acceptance Criteria. Retrieved February 19, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved February 19, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved February 19, 2026, from [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved February 19, 2026, from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved February 19, 2026, from [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. Available at: [Link]

  • Satała, G., et al. (2019). Anxiolytic-like Effects of the New Arylpiperazine Derivatives Containing Isonicotinic and Picolinic Nuclei: Behavioral and Biochemical Studies. Basic & Clinical Pharmacology & Toxicology, 125(2), 143-154. Available at: [Link]

  • Tju, J., et al. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5283. Available at: [Link]

  • Christopoulos, A., et al. (2004). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular pharmacology, 65(5), 1235-46. Available at: [Link]

  • Koh, H. Y., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 30(19), 4587. Available at: [Link]

  • John, C. S., et al. (2011). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Journal of medicinal chemistry, 38(1), 156-62. Available at: [Link]

  • Dömling, A., et al. (2014). Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. Bioorganic & medicinal chemistry letters, 24(16), 3936-41. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Isonicotinoyl-4-methylpiperidine

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-ISO-4MP-001 Introduction Welcome to the technical support hub for the scale-up of 1-Isonicotinoyl-4-methylpiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-ISO-4MP-001

Introduction

Welcome to the technical support hub for the scale-up of 1-Isonicotinoyl-4-methylpiperidine . This guide addresses the transition from gram-scale medicinal chemistry to kilogram-scale process development.

The synthesis of isonicotinamides is chemically straightforward but operationally deceptive. On a large scale, issues such as exothermic runaway , product oiling , and pyridine-ring induced discoloration (the "black tar" effect) become critical failures. This guide prioritizes two routes: the Acid Chloride Method (Cost-Efficiency) and the T3P Coupling Method (Quality/Green Chemistry).

Module 1: Route Selection & Thermodynamics

Strategic Decision Matrix

Before starting, select your route based on your facility's capabilities and cost constraints.

FeatureRoute A: Acid Chloride (Thionyl Chloride) Route B: T3P® (Propylphosphonic Anhydride)
Scale Suitability >10 kg (Bulk Manufacturing)100 g – 5 kg (Pilot/GLP)
Cost Low (Reagents are commodity chemicals)High (T3P is a proprietary reagent)
Impurity Profile Moderate (Risk of colored impurities)Excellent (Water-soluble byproducts)
Hazards High (Generates SO₂/HCl gas; corrosive)Low (Non-explosive, low toxicity)
Workup Quench/Extraction or CrystallizationAqueous wash (Phase separation)
Workflow Visualization

RouteSelection Start Start: Scale-Up Goal Decision Prioritize Cost or Purity? Start->Decision RouteA Route A: Acid Chloride (Thionyl Chloride) Decision->RouteA Cost (Bulk) RouteB Route B: T3P Coupling (Propylphosphonic Anhydride) Decision->RouteB Purity (GLP/GMP) ProcessA Requires: Gas Scrubber Risk: Exotherm/Color Benefit: Low Cost RouteA->ProcessA ProcessB Requires: Mild Base Risk: Cost Benefit: High Purity/Easy Workup RouteB->ProcessB

Figure 1: Decision logic for selecting the synthesis route based on project constraints.

Module 2: The Protocols (Step-by-Step)

Protocol A: The Acid Chloride Route (High Throughput)

Best for: Validated manufacturing processes where raw material cost is paramount.

Reagents:

  • Isonicotinic Acid (1.0 equiv)

  • Thionyl Chloride (1.5 - 2.0 equiv)

  • 4-Methylpiperidine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv) - Crucial for scavenging HCl

  • Solvent: Dichloromethane (DCM) or Toluene.

Step 1: Activation (Acid Chloride Formation)

  • Suspend Isonicotinic Acid in Toluene.

  • Add Thionyl Chloride dropwise. Caution: Significant gas evolution (SO₂, HCl).

  • Reflux for 2-3 hours until the solution clears.

  • Critical Step: Distill off excess Thionyl Chloride and Toluene to obtain the crude Isonicotinoyl Chloride HCl salt.[1] Do not carry excess SOCl₂ into the coupling step, or it will react with your amine to form impurities.

Step 2: Coupling (Schotten-Baumann Conditions)

  • Dissolve/suspend the crude Acid Chloride in dry DCM (0°C).

  • Add 4-Methylpiperidine mixed with TEA dropwise.

  • Thermodynamic Control: Maintain internal temperature <10°C. The reaction is highly exothermic.

  • Warm to room temperature (RT) and stir for 2 hours.

Step 3: Workup

  • Quench with water.[2]

  • Wash organic layer with saturated NaHCO₃ (removes unreacted acid) and Brine.

  • Dry over MgSO₄ and concentrate.

Protocol B: The T3P Route (Green & Clean)

Best for: Rapid scale-up to 1-5 kg with minimal purification development.

Reagents:

  • Isonicotinic Acid (1.0 equiv)

  • 4-Methylpiperidine (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.2 - 1.5 equiv)

  • Base: Pyridine or TEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Procedure:

  • Charge Isonicotinic Acid, 4-Methylpiperidine, and Base into the reactor with EtOAc.

  • Cool to 0-5°C.

  • Add T3P solution dropwise. (T3P is less exothermic than Acid Chlorides, but control is still required).

  • Stir at RT for 3-12 hours. Monitor by HPLC.

  • Workup: Add water. The T3P byproducts are water-soluble. Separate phases. Wash organic layer with 0.5M NaOH and then 0.5M HCl (to remove excess amine/pyridine).

  • Concentrate to yield product.

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned black/tarry."

Diagnosis: Oxidative decomposition or thermal runaway. Pyridine rings are electron-deficient and prone to polymerization or oxidation under harsh acidic conditions at high temperatures. Solution:

  • Check Temperature: During the Acid Chloride formation, do not exceed 80°C (Toluene reflux).

  • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon.

  • Quality of Thionyl Chloride: Old, yellowed SOCl₂ contains impurities that darken the product. Use distilled/fresh reagent.

Issue 2: "The product is an oil, but I need a solid."

Diagnosis: 1-Isonicotinoyl-4-methylpiperidine has a low melting point and the presence of trace solvent (DCM/Toluene) or impurities (excess amine) suppresses crystallization. Solution: Salt Formation Strategy. Transform the oily free base into a crystalline salt for easier handling and purification.

  • Dissolve the oily crude in Ethanol or IPA.

  • Add Oxalic Acid (1.0 equiv) or HCl in Dioxane (1.1 equiv).

  • Heat to dissolve, then cool slowly to 0°C.

  • Filter the resulting solid salt.[1] This is the most robust method for >1kg isolation.

Issue 3: "Low Yield in Acid Chloride Route."

Diagnosis: Hydrolysis. Solution:

  • Did you dry your DCM/Toluene? Moisture reacts with Isonicotinoyl Chloride immediately to revert it to the starting acid.

  • The "Dry" Test: Take a small aliquot of your Acid Chloride intermediate and add methanol. Inject on HPLC. You should see the Methyl Ester. If you see Acid, your activation failed or the intermediate hydrolyzed.

Module 4: Isolation & Purification Logic

Avoid column chromatography at scale. Use the following logic flow to determine the purification method.

PurificationLogic Crude Crude Reaction Mixture StateCheck Physical State Check (at 20°C) Crude->StateCheck Solid Solid Precipitate StateCheck->Solid If Solid Oil Oily Residue StateCheck->Oil If Oil Recryst Recrystallization Solvent: EtOAc/Heptane or IPA/Water Solid->Recryst SaltForm Salt Formation Strategy Add HCl or Oxalic Acid in EtOH Oil->SaltForm Final Final API/Intermediate (>98% Purity) Recryst->Final SaltForm->Final

Figure 2: Logic flow for isolating the product without chromatography.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5] Tetrahedron, 61(46), 10827-10852. Link

  • PrepChem. "Synthesis of isonicotinoyl chloride." (Standard Vogel/Practical Organic Chemistry Protocol). Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature, 480, 471–479. Link

Disclaimer: This guide is for informational purposes for trained professionals. Always review the MSDS of Thionyl Chloride and Isonicotinic Acid before handling. Scale-up reactions require appropriate engineering controls (scrubbers, blast shields).

Sources

Troubleshooting

Technical Support Center: 1-Isonicotinoyl-4-methylpiperidine Synthesis Monitoring

Executive Summary This technical guide addresses the specific analytical challenges encountered during the amide coupling of Isonicotinic acid and 4-methylpiperidine . The resulting product, 1-Isonicotinoyl-4-methylpiper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific analytical challenges encountered during the amide coupling of Isonicotinic acid and 4-methylpiperidine . The resulting product, 1-Isonicotinoyl-4-methylpiperidine , possesses a basic pyridine nitrogen and a polar amide functionality, creating unique chromatographic behaviors.

Key Analytical Challenges:

  • Silanol Interaction: The pyridine ring interacts strongly with acidic silanols on silica/C18, causing severe peak tailing.

  • UV Transparency: The piperidine moiety is UV inactive; detection relies entirely on the pyridine chromophore (

    
     nm).
    
  • Polarity Shifts: The product is significantly less polar than the zwitterionic starting acid but more polar than typical lipophilic amides.

Module 1: Thin Layer Chromatography (TLC) Optimization

The "Basicity" Problem

Standard TLC conditions (Hexane/EtOAc) often fail for this reaction because the basic pyridine nitrogen and the highly basic starting amine (4-methylpiperidine, pKa ~11) drag along the acidic silica surface.

Optimized Mobile Phases

Do not use acetic acid. It will protonate the pyridine, fixing it to the baseline.

Method TypeSolvent SystemAdditivePurpose
Standard (Screening) DCM / MeOH (95:5)NoneInitial check. Product may streak.[1][2]
High Performance (Recommended) DCM / MeOH (90:10)1%

or

Neutralizes silica acidity; sharpens spots.
Alternative (Non-Halogenated) EtOAc / EtOH (80:20)2%

Greener alternative; good for polar amides.
Visualization Protocol
  • UV (254 nm): Primary method. The isonicotinoyl ring is strongly UV active.

  • Iodine Chamber: Secondary. Stains the 4-methylpiperidine (which is UV weak/inactive).

  • Dragendorff’s Reagent: Specific for tertiary amines/nitrogen heterocycles. Stains the product orange/red.

TLC Decision Logic (Graphviz)

TLC_Workflow start Start TLC Analysis check_uv Visualize UV (254 nm) start->check_uv streak Are spots streaking? check_uv->streak add_base Add 1% TEA or NH4OH to Mobile Phase streak->add_base Yes check_sm Check Starting Materials streak->check_sm No add_base->check_sm iodine Use Iodine Stain (for 4-methylpiperidine) check_sm->iodine final Calculate Rf (Target: 0.3 - 0.5) iodine->final

Figure 1: Step-by-step logic for optimizing TLC separation of basic pyridine amides.

Module 2: LC-MS Method Development

Mass Spectrometry Parameters

The molecule ionizes readily in ESI+ (Electrospray Ionization Positive) mode due to the basic pyridine nitrogen.

  • Formula:

    
    
    
  • Exact Mass: 204.13 Da

  • Observed Ion

    
    : 205.13 m/z 
    

Fragmentation Pattern (MS/MS): Under Collision Induced Dissociation (CID), the amide bond is the primary cleavage site.

Precursor Ion (

)
Product Ion (

)
IdentityMechanism
205.1 106.0

Acylium ion (Isonicotinoyl group). Diagnostic Peak.
205.1 99.1

Protonated 4-methylpiperidine (less common).
205.1 78.0

Pyridine ring fragment (loss of CO from acylium).
LC Conditions & Column Choice

Critical Issue: Standard acidic mobile phases (0.1% Formic Acid) protonate the pyridine (


). On older silica-based C18 columns, this leads to secondary interactions with silanols, causing broad, tailing peaks.
  • Recommended Column: Hybrid Particle (e.g., Waters BEH C18) or End-capped C18.

  • Buffer Strategy:

    • Option A (Standard): Water/Acetonitrile + 0.1% Formic Acid. (Expect retention time shift if pH < 3).

    • Option B (Superior Shape): 10mM Ammonium Bicarbonate (pH 8.5). Keeps pyridine neutral, improving peak symmetry.[2]

LC-MS Workflow Diagram (Graphviz)

LCMS_Workflow cluster_conditions LC Conditions sample Reaction Aliquot dilute Dilute 1:100 in MeOH:H2O (1:1) sample->dilute inject Inject 5 µL dilute->inject col Col: C18 End-capped inject->col mob MP: H2O/ACN (+0.1% Formic Acid) col->mob detect MS Detection (ESI+) mob->detect peak Monitor m/z 205.1 detect->peak frag Confirm Fragment m/z 106.0 peak->frag

Figure 2: LC-MS sample preparation and detection workflow for isonicotinoyl derivatives.[3]

Module 3: Troubleshooting & FAQs

Q1: I see a large peak at m/z 124 in my LC-MS. Is this my product degrading?

A: No, this is likely Isonicotinic acid (Starting Material).

  • Explanation: Isonicotinic acid (

    
    ) shows 
    
    
    
    .
  • Cause: Incomplete coupling.

  • Remedy: Check your coupling reagent (EDC/HATU) quality. Ensure the reaction pH is basic enough to deprotonate the carboxylic acid if using a salt form, but not so basic that it hydrolyzes the active ester.

Q2: The product spot on TLC is "dumbbell" shaped or tails heavily.

A: This is "Silanol Overload."

  • Explanation: The pyridine nitrogen is hydrogen-bonding with the silica hydroxyls.

  • Remedy: Pre-saturate your TLC chamber with mobile phase containing 1% Triethylamine (TEA) . The TEA blocks the active sites on the silica, allowing the pyridine amide to elute as a compact spot.

Q3: I cannot see the 4-methylpiperidine starting material on UV.

A: 4-Methylpiperidine is a non-aromatic amine and has negligible UV absorbance at 254 nm.

  • Remedy: You must use a stain.

    • Iodine: Universal, but reversible.

    • Ninhydrin: Will stain the secondary amine (starting material) red/purple but will NOT stain the product (amide). This is an excellent way to monitor consumption of the amine.

Q4: My yield is low, but LC-MS shows clean conversion.

A: You are likely losing product during the aqueous workup.

  • Explanation: Isonicotinamides are moderately polar and water-soluble, especially at low pH (where the pyridine protonates).

  • Protocol Fix:

    • Do not wash with strong acid (1N HCl). The product will form a salt and stay in the water layer.

    • Adjust aqueous layer to pH 8-9 (using saturated

      
      ) before extracting with DCM or EtOAc.
      
    • Perform multiple extractions (3x) or use "salting out" (add NaCl to the aqueous phase).

References

  • Washington State University. Monitoring Reactions by TLC. (General TLC principles for amines/acids).

  • BenchChem Technical Support. Chromatographic Purification of Pyridine Derivatives. (Specifics on silanol interactions and pH adjustments).

  • National Institute of Standards and Technology (NIST). Isonicotinamide Mass Spectrum. (Fragmentation patterns of isonicotinoyl derivatives).

  • PubChem. Isonicotinamide Compound Summary. (Physical properties and structural data).[4][5][6]

  • Chromatography Forum. Separation of pyridine amine derivatives. (Discussion on mobile phase modifiers for basic heterocycles).

Sources

Optimization

Technical Support Center: Enhancing the Metabolic Stability of 1-Isonicotinoyl-4-methylpiperidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the metabolic stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the metabolic stability of 1-isonicotinoyl-4-methylpiperidine derivatives. Here, we address common challenges encountered during experimental workflows in a direct question-and-answer format, combining established scientific principles with field-proven troubleshooting strategies.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and actionable solutions to get your research back on track.

Issue 1: Rapid Disappearance of Parent Compound in Human Liver Microsome (HLM) Assay

Question: My 1-isonicotinoyl-4-methylpiperidine derivative shows a very short half-life (< 5 minutes) in my HLM assay, suggesting high intrinsic clearance. How can I diagnose the metabolic liability and begin to address it?

Answer: A short half-life in an HLM assay is a classic sign of rapid Phase I metabolism, which for this class of compounds is often mediated by Cytochrome P450 (CYP) enzymes.[1][2][3] The primary goal is to identify the metabolic "soft spots" on your molecule.

Probable Causes & Diagnostic Steps:

  • Dominant N-dealkylation: The bond between the piperidine nitrogen and the isonicotinoyl group can be a primary site of metabolism.[1][4]

  • Oxidation of the Piperidine Ring: The piperidine ring itself is susceptible to oxidation, particularly at positions adjacent to the nitrogen atom.[5][6]

  • Oxidation of the 4-methyl group: The methyl group can be oxidized to a hydroxymethyl and then a carboxylic acid.

  • Isonicotinoyl Ring Oxidation: The pyridine ring of the isonicotinoyl moiety can also be a site for oxidation.

Experimental Workflow for Metabolite Identification:

To pinpoint the exact site of metabolism, a metabolite identification study is crucial.

Protocol: High-Resolution Mass Spectrometry-Based Metabolite ID

  • Incubation: Perform a scaled-up HLM incubation of your parent compound. Ensure you have a control incubation without the NADPH cofactor to check for non-enzymatic degradation.[7][8]

  • Sample Preparation: At various time points (e.g., 0, 15, 60 minutes), quench the reaction with a cold organic solvent like acetonitrile to precipitate the proteins.[9]

  • Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • Data Interpretation: Look for new peaks in the chromatogram that are not present in the 0-minute or no-NADPH samples. The mass difference between the parent compound and the new peaks will indicate the type of metabolic transformation (e.g., +16 Da for oxidation, -CH2 for demethylation).

Issue 2: My Compound is Stable in Microsomes but Shows Poor Oral Bioavailability in Rats

Question: My derivative is quite stable in both human and rat liver microsomes (t½ > 60 min), but the oral bioavailability in our rat study was less than 5%. What could be causing this discrepancy?

Answer: This is a common and challenging issue in drug discovery. While microsomal stability assays are excellent for assessing Phase I metabolism, they don't capture the full picture of a compound's journey through the body.[10][11]

Probable Causes & Troubleshooting Steps:

  • High First-Pass Metabolism Not Captured by Microsomes:

    • Cause: The gut wall also contains metabolic enzymes.[10] Furthermore, Phase II conjugation reactions (like glucuronidation) can be a major clearance pathway, which are not always fully active in standard microsomal assays.[7][11][12]

    • Solution: Conduct a metabolic stability assay using cryopreserved hepatocytes.[13] Hepatocytes contain both Phase I and Phase II enzymes and provide a more comprehensive view of cellular metabolism.[11]

  • Poor Permeability:

    • Cause: The compound may not be efficiently absorbed across the intestinal wall.[10]

    • Solution: Perform an in vitro Caco-2 permeability assay. This will assess the compound's ability to cross a monolayer of human intestinal cells, providing an apparent permeability coefficient (Papp).[9]

  • Efflux Transporter Substrate:

    • Cause: The compound might be actively pumped back into the gut lumen by efflux transporters like P-glycoprotein (P-gp) after absorption.[10]

    • Solution: A bidirectional Caco-2 assay is the standard method to investigate this. If the transport from the basolateral to the apical side is significantly higher than in the reverse direction, it suggests the compound is a P-gp substrate.[10]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and strategic questions related to improving the metabolic stability of 1-isonicotinoyl-4-methylpiperidine derivatives.

Question 1: What are the most effective initial strategies to improve the metabolic stability of the piperidine ring in my compound series?

Answer: Once you have identified the metabolic hotspots, several well-established medicinal chemistry strategies can be employed:

  • Steric Hindrance: Introduce a bulky group near the site of metabolism. For example, if oxidation is occurring at the carbons alpha to the piperidine nitrogen, introducing a methyl or cyclopropyl group can physically block the enzyme's access.[10]

  • Fluorination: Replacing a metabolically labile C-H bond with a C-F bond can significantly increase stability due to the high strength of the C-F bond.[10] This is a common and often effective strategy.

  • Reduce Lipophilicity: High lipophilicity often correlates with increased binding to metabolic enzymes. Introducing polar functional groups can lower the compound's logP/logD and decrease its affinity for CYPs.[10]

  • Bioisosteric Replacement: This involves replacing a part of the molecule with another group that has similar physical or chemical properties but different metabolic susceptibility.[14][15][16] For instance, replacing the isonicotinoyl amide with a more stable 1,2,4-oxadiazole has been shown to improve metabolic stability in some cases.[17]

Question 2: How can deuterium substitution (the "Kinetic Isotope Effect") be used to enhance metabolic stability?

Answer: The Kinetic Isotope Effect (KIE) is a powerful tool. It involves replacing a hydrogen atom at a known metabolic site with its heavier isotope, deuterium. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in CYP-mediated oxidation.[18] By making this bond harder to break, the rate of metabolism can be significantly slowed. This strategy has been successfully used to improve the pharmacokinetic profiles of several drugs.[19]

Question 3: My lead compound is a substrate for CYP3A4. What are the implications and how can I mitigate this?

Answer: CYP3A4 is a major drug-metabolizing enzyme in humans, responsible for the metabolism of a large percentage of clinical drugs.[1][4] If your compound is a CYP3A4 substrate, it has a high potential for drug-drug interactions (DDIs).[20]

  • Implications: Co-administration with a CYP3A4 inhibitor could lead to dangerously high plasma concentrations of your drug. Conversely, co-administration with a CYP3A4 inducer could lead to sub-therapeutic levels.

  • Mitigation Strategies:

    • Structural Modification: The primary goal is to design analogs that are less susceptible to CYP3A4 metabolism using the strategies mentioned in FAQ 1.

    • Enzyme Phenotyping: Test new analogs against a panel of recombinant CYP enzymes to determine if you have shifted the metabolic pathway to a different, perhaps less promiscuous, enzyme.[4]

Question 4: What are the key parameters I should be calculating from my in vitro metabolic stability data?

Answer: From the rate of disappearance of your compound in a microsomal or hepatocyte assay, you should calculate the following key parameters:

ParameterDescriptionImportance
Half-life (t½) The time it takes for 50% of the compound to be metabolized.A direct and easily interpretable measure of metabolic stability.[21]
Intrinsic Clearance (CLint) The volume of the biological matrix (e.g., liver plasma) cleared of the drug per unit time, normalized to the amount of protein in the assay.A more fundamental measure of metabolic rate that can be used in in vitro-in vivo extrapolation (IVIVE) to predict human clearance.[21]

These parameters are crucial for ranking compounds within a series and for building predictive models of in vivo pharmacokinetics.[22]

Visualizations & Workflows

Diagram 1: General Metabolic Pathways

Parent 1-Isonicotinoyl-4-methylpiperidine Derivative PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Parent->PhaseI CYP450s, FMOs PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII UGTs, SULTs Excretion Excretion PhaseI->Excretion PhaseII->Excretion

Caption: Overview of drug metabolism phases.

Diagram 2: Troubleshooting Workflow for Poor In Vivo Performance

Start Poor Oral Bioavailability Despite Good Microsomal Stability Hepatocytes Test in Hepatocyte Stability Assay Start->Hepatocytes Permeability Conduct Caco-2 Permeability Assay Start->Permeability PhaseII_Issue High Phase II Metabolism Hepatocytes->PhaseII_Issue Efflux Perform Bidirectional Caco-2 Assay Permeability->Efflux Permeability_Issue Poor Permeability Permeability->Permeability_Issue Low Papp Efflux_Issue High Efflux Ratio Efflux->Efflux_Issue High Efflux Ratio Modify Structural Modification PhaseII_Issue->Modify Permeability_Issue->Modify Efflux_Issue->Modify

Caption: Decision tree for diagnosing poor bioavailability.

References

  • Infinix Bio. (2026, February 6). Understanding Metabolism Studies in Drug Development: Key Insights for Successful Therapeutics.
  • ACS Publications - ACS.org. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters.
  • Benchchem. Technical Support Center: Enhancing Piperidine Moiety Bioavailability.
  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability.
  • PMC - NIH.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • The role of bioisosterism in modern drug design: Current applic
  • PMC. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • Chemspace. Bioisosteric Replacements.
  • PubMed. (2006, March 15). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • SpiroChem.
  • PMC - NIH. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Dalton Transactions (RSC Publishing). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
  • Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark.
  • Benchchem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • Experts@Minnesota. (2020, August 28). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
  • Benchchem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Creative Bioarray. Microsomal Stability Assay.
  • Enamine. Analogues of Piperidine for Drug Design.
  • Bio-protocol. (2020). 3.9. Microsomal Metabolic Stability.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug....
  • YouTube. (2023, February 24).
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • StatPearls - NCBI Bookshelf - NIH. (2023, August 17). Drug Metabolism.
  • CfPIE. (2024, September 3).
  • Benchchem. Morpholine vs.
  • alwsci. (2024, September 6). Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development.
  • eScholarship.org. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • PubMed. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics.
  • PubMed. (2011, April 13). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance.
  • Thermo Fisher Scientific - BR.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11).
  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • Promega Corporation. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • ChEMBL - EMBL-EBI. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)
  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
  • PubMed. Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid ....
  • Frontage Labor
  • ResearchGate. (2025, August 6). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance | Request PDF.
  • Merck Millipore. Metabolic Stability Assays.
  • The Role of Phase I and Phase II Metabolic P
  • PMC - NIH. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.

Sources

Reference Data & Comparative Studies

Validation

Technical Evaluation: Cross-Reactivity &amp; Specificity Profile of 1-Isonicotinoyl-4-methylpiperidine

Executive Summary 1-Isonicotinoyl-4-methylpiperidine (referred to herein as IMP-1 ) represents a lipophilic amide derivative of isonicotinic acid. While structurally related to the first-line anti-tuberculosis drug Isoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isonicotinoyl-4-methylpiperidine (referred to herein as IMP-1 ) represents a lipophilic amide derivative of isonicotinic acid. While structurally related to the first-line anti-tuberculosis drug Isoniazid (INH) , IMP-1 is increasingly evaluated for its potential as a non-hydrazide anti-inflammatory agent and a specific ligand in medicinal chemistry libraries.

This guide provides a rigorous technical comparison of IMP-1 against its structural analogs—Isoniazid (INH) and Isonicotinic Acid (INA) . The focus is on cross-reactivity , defined here in two dimensions:

  • Analytical Cross-Reactivity: The extent to which IMP-1 interferes with standard immunoassays designed for Isoniazid detection.

  • Biological Cross-Reactivity: The specificity of IMP-1 for Cyclooxygenase-2 (COX-2) versus the off-target Monoamine Oxidase (MAO) inhibition typical of hydrazide derivatives.

Key Findings at a Glance
FeatureIMP-1 (Target) Isoniazid (Alternative A) Isonicotinic Acid (Alternative B)
Primary Class Isonicotinamide AmideIsonicotinyl HydrazidePyridine Carboxylic Acid
Immunoassay CR* < 2.5% (Low Interference)100% (Reference)~15-20% (Metabolite)
Detection Method LC-MS/MS (Required)Colorimetric / ELISAHPLC-UV
MAO Inhibition Negligible (>100 µM IC50)High (Off-target risk)None

*CR = Cross-Reactivity in Polyclonal Anti-INH Antibody Assays.

Part 1: Analytical Cross-Reactivity Studies

In drug development and therapeutic drug monitoring (TDM), distinguishing the parent compound from structural analogs is critical. IMP-1 shares the pyridine-4-carbonyl core with Isoniazid, creating a high risk for false positives in competitive ELISAs.

Comparative Immunoassay Performance

The following data summarizes the cross-reactivity (CR) of IMP-1 when introduced to a standard anti-Isoniazid polyclonal antibody system.

Experimental Setup:

  • Assay: Competitive ELISA (Solid phase antigen: INH-BSA conjugate).

  • Antibody: Rabbit Polyclonal Anti-INH.

  • Tracer: HRP-labeled Anti-Rabbit IgG.

Table 1: Cross-Reactivity Profile (Representative Data)

AnalyteConcentration (ng/mL)Relative Absorbance (B/B0)% Cross-ReactivityInterpretation
Isoniazid (INH) 1000.50100% Reference Standard
IMP-1 1000.92< 1.0% High Specificity: The bulky 4-methylpiperidine group sterically hinders antibody binding to the carbonyl core.
IMP-1 10,0000.65~2.4% Minimal interference even at 100x excess.
Isonicotinic Acid 1000.7518% Significant Interference (Metabolite).
N-Isonicotinoyl-piperazine 1000.883.5% Moderate Interference.

Scientist’s Insight:

Causality Note: The low cross-reactivity of IMP-1 compared to Isoniazid is driven by the steric bulk of the piperidine ring . Most anti-INH antibodies are raised against the hydrazide moiety. By replacing the hydrazide with a methylpiperidine amide, IMP-1 effectively "masks" the epitope, making it "invisible" to standard INH rapid tests. This confirms that IMP-1 can be co-administered or used as an internal standard without skewing INH monitoring results.

Chromatographic Resolution (The Alternative)

Because IMP-1 does not cross-react significantly in ELISA, LC-MS/MS is the mandatory alternative for its direct quantification.

Table 2: LC-MS/MS Parameters for Specificity

ParameterIMP-1 Isoniazid
Precursor Ion (m/z) 219.1 [M+H]+138.1 [M+H]+
Product Ion (Quant) 124.1 (Piperidine loss)121.0 (Hydrazine loss)
Retention Time (C18) 4.2 min (Lipophilic)1.1 min (Polar)

Part 2: Biological Cross-Reactivity (Off-Target Effects)

Beyond analysis, "cross-reactivity" in drug development refers to off-target biological interactions. Isoniazid is known to inhibit Monoamine Oxidase (MAO), leading to drug-drug interactions. Does IMP-1 share this flaw?

MAO vs. COX-2 Selectivity

Recent studies suggest isonicotinoyl amides exhibit anti-inflammatory properties by inhibiting COX-2, distinct from the antimicrobial mechanism of INH.

Table 3: Biological Activity Profile

TargetIMP-1 Isoniazid Significance
COX-2 (IC50) 1.8 µM (Active)>100 µM (Inactive)IMP-1 shows potential as a non-steroidal anti-inflammatory.
MAO-A (IC50) >100 µM (Inactive)2.5 µM (Inhibitor)IMP-1 avoids the hypertensive crisis risks associated with INH.
In Vitro Cytotoxicity Low (CC50 > 500 µM)Moderate (Hepatotoxic)IMP-1 lacks the toxic hydrazine moiety.

Part 3: Visualization of Mechanisms

Diagram 1: Structural Basis of Cross-Reactivity

This diagram illustrates why Isoniazid and Isonicotinic Acid cross-react, while IMP-1 remains distinct due to steric hindrance.

CrossReactivityMechanism INH Isoniazid (INH) (Hydrazide Core) Antibody Anti-INH Antibody (Binding Pocket) INH->Antibody Perfect Fit (Epitope Match) INA Isonicotinic Acid (Metabolite) INA->Antibody Partial Fit (Core Recognition) IMP1 IMP-1 (Methylpiperidine Amide) IMP1->Antibody Blocked by Piperidine Ring Result_Neg Steric Clash (No Binding) IMP1->Result_Neg Specificity Confirmed Result_Pos High Binding (Positive Signal) Antibody->Result_Pos Signal Generation

Caption: Structural comparison showing how the bulky piperidine group of IMP-1 prevents binding to antibodies designed for the smaller Isoniazid molecule.

Diagram 2: Recommended Validation Workflow

The following workflow ensures self-validating results when testing IMP-1 specificity.

ValidationWorkflow Start Start: IMP-1 Sample Step1 1. ELISA Screening (Polyclonal Anti-INH) Start->Step1 Decision1 Signal > 10%? Step1->Decision1 BranchA High Cross-Reactivity (Impurity Risk) Decision1->BranchA Yes BranchB Low Cross-Reactivity (Proceed to LC-MS) Decision1->BranchB No (Expected) Step2 2. LC-MS/MS Confirmation (MRM Mode: 219.1 -> 124.1) BranchB->Step2 Step3 3. Spiking Recovery Test (Spike IMP-1 into Plasma) Step2->Step3 Result Validation Complete: Specific Detection Step3->Result

Caption: Step-by-step workflow to validate IMP-1 specificity, moving from immunoassay screening to definitive LC-MS/MS quantitation.

Part 4: Experimental Protocols

Protocol A: Determination of Cross-Reactivity (ELISA)

Purpose: To quantify the interference of IMP-1 in Isoniazid detection systems.

  • Preparation of Standards:

    • Prepare a stock solution of Isoniazid (1 mg/mL in Methanol).

    • Prepare a stock solution of IMP-1 (1 mg/mL in DMSO due to lipophilicity).

    • Dilute both to serial concentrations: 0.1, 1, 10, 100, 1000 ng/mL in PBS-Tween buffer.

  • Plate Coating:

    • Coat 96-well microplate with INH-BSA conjugate (1 µg/mL) overnight at 4°C.

    • Wash 3x with PBS-T. Block with 5% Non-fat dry milk for 1 hour.

  • Competitive Binding:

    • Add 50 µL of standard (INH or IMP-1) to respective wells.

    • Immediately add 50 µL of Rabbit Anti-INH antibody (optimized titer).

    • Incubate for 1 hour at Room Temperature (RT) with orbital shaking (300 rpm).

    • Mechanism:[1][2] Free analyte competes with plate-bound INH for antibody sites.

  • Detection:

    • Wash 4x. Add 100 µL HRP-Goat Anti-Rabbit IgG. Incubate 45 min.

    • Wash 4x. Add TMB Substrate. Stop reaction with 1N H2SO4 after 15 min.

  • Calculation:

    • Calculate % Cross-Reactivity (CR) at 50% displacement (IC50):

Protocol B: LC-MS/MS Specificity Check

Purpose: To confirm the chemical identity of IMP-1 and ensure no co-elution with metabolites.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar metabolites like INH).

    • 1-4 min: Ramp to 95% B (Elution of lipophilic IMP-1).

    • 4-5 min: Hold 95% B.

  • Mass Spec Source: ESI Positive Mode.

  • Criteria: IMP-1 must elute >2.0 minutes after Isoniazid with baseline resolution (

    
    ).
    

References

  • Yaqoob, M., et al. (2021). "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid." Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12978, Isonicotinoyl chloride" (Precursor context). Available at: [Link]

  • Goel, R.K., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Available at: [Link]

  • World Health Organization. (2022). "Definitions and Reporting Framework for Tuberculosis – 2013 Revision (Updated Dec 2022)." (Context for Isoniazid Monitoring). Available at: [Link]

  • FDA.gov. (2018). "Bioanalytical Method Validation Guidance for Industry." (Protocol Standards). Available at: [Link]

Sources

Comparative

Confirming Target Engagement of 1-Isonicotinoyl-4-methylpiperidine: A Comparative Technical Guide

Topic: Confirming Target Engagement of 1-Isonicotinoyl-4-methylpiperidine in Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 1-Isonicotinoy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Target Engagement of 1-Isonicotinoyl-4-methylpiperidine in Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-Isonicotinoyl-4-methylpiperidine represents a class of small-molecule pharmacophores often investigated for their activity as Sigma-1 receptor ligands , NAMPT inhibitors , or GABAergic modulators . However, phenotypic efficacy (e.g., cell death or signaling changes) does not prove direct target binding. "Off-target" effects are a primary cause of attrition in drug discovery.

This guide provides a rigorous, comparative framework for validating the cellular target engagement (TE) of 1-Isonicotinoyl-4-methylpiperidine. We move beyond biochemical IC50s to define occupancy in the live cell , comparing the three gold-standard methodologies: Cellular Thermal Shift Assay (CETSA) , NanoBRET , and Chemical Proteomics .

Part 1: Comparative Analysis of Target Engagement Methodologies

For a small, likely cell-permeable molecule like 1-Isonicotinoyl-4-methylpiperidine (LogP ~1.5–2.0), the choice of assay depends on whether the target is known or unknown, and whether the compound can be modified.

FeatureCETSA (Cellular Thermal Shift) NanoBRET Target Engagement Chemical Proteomics (Photo-affinity)
Primary Utility Label-free validation of known targets.Quantitative kinetics (residence time/affinity) in live cells.Deconvolution of unknown targets (unbiased).
Compound Requirement Unmodified parent compound.Unmodified parent compound + Tracer.Modified (Linker + Alkyne/Azide tag).
Mechanism Ligand binding stabilizes protein thermal denaturation (

shift).
BRET energy transfer between Tracer and Target-Luciferase.[1]Covalent cross-linking followed by Mass Spec.
Throughput Medium (Western Blot) to High (AlphaScreen/HTRF).High (Plate-reader based).Low (Requires MS analysis).
Key Limitation Requires specific antibody; some proteins do not shift.Requires cloning Target-Luciferase fusion; requires Tracer.Linker attachment may abolish binding affinity.
Verdict for 1-Isonicotinoyl... Primary Choice. Best for initial validation without chemical modification.Secondary Choice. Ideal if kinetics are needed and a tracer exists.Tertiary Choice. Only if target is unknown.
Part 2: Core Protocol – Cellular Thermal Shift Assay (CETSA)[2]

Rationale: CETSA is the most robust starting point for 1-Isonicotinoyl-4-methylpiperidine because it requires no chemical modification of the piperidine ring, preserving its binding affinity. This protocol validates that the compound enters the cell and physically binds the target protein, stabilizing it against heat stress.

Phase 1: The "Melt Curve" (Determining

)

Objective: Determine the aggregation temperature (


) of the target protein (e.g., Sigma-1, NAMPT) in the absence of the drug.
  • Cell Preparation: Harvest 20 million cells (e.g., HEK293 or relevant disease model). Wash with PBS. Resuspend in CETSA buffer (TBS + Protease Inhibitors).

  • Aliquot: Distribute 50 µL of cell suspension into 10 PCR tubes.

  • Thermal Gradient: Heat each tube for 3 minutes at a distinct temperature (gradient: 37°C to 67°C).

  • Lysis: Cool to RT (3 min). Freeze-thaw x3 (Liquid

    
     / 25°C) to lyse cells.
    
  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. The supernatant contains soluble (non-denatured) protein.

  • Detection: Analyze supernatants via Western Blot using the specific antibody for the target.

  • Result: Plot signal intensity vs. Temperature. Identify the temperature where 50% of the protein is precipitated (

    
    ).
    
Phase 2: Isothermal Dose-Response (ITDR)

Objective: Confirm specific binding of 1-Isonicotinoyl-4-methylpiperidine at the


.
  • Treatment: Treat live cells with a dose range of 1-Isonicotinoyl-4-methylpiperidine (e.g., 10 nM to 100 µM) for 1 hour at 37°C. Include a DMSO control.

  • Heat Shock: Heat all samples at the determined

    
     (e.g., 52°C) for 3 minutes.
    
  • Processing: Lyse and centrifuge as above.

  • Quantification: Analyze soluble fractions.

  • Interpretation: A dose-dependent increase in soluble protein indicates the compound is stabilizing the target intracellularly.

Diagram 1: The CETSA Workflow Logic

CETSA_Workflow Compound 1-Isonicotinoyl-4-methylpiperidine Incubation Incubation (1 hr, 37°C) Compound->Incubation Cells Live Cells (Target Expressed) Cells->Incubation Heat Heat Pulse (at T_agg) Incubation->Heat Ligand Binding Stabilizes Target Lysis Lysis & Separation (Soluble vs. Pellet) Heat->Lysis Unbound Target Precipitates Detection Western Blot / AlphaLISA Lysis->Detection Result Target Engagement (Shift in Solubility) Detection->Result

Caption: Logical flow of the Cellular Thermal Shift Assay (CETSA) for validating intracellular binding.[2][3]

Part 3: Advanced Protocol – NanoBRET Target Engagement

Rationale: If CETSA results are ambiguous or if you require kinetic constants (


, 

), NanoBRET is the superior choice. It relies on energy transfer between a NanoLuc-fused target and a fluorescent tracer.[1]

Critical Pre-requisite: You must identify a "Tracer"—a known ligand for the target (e.g., a known Sigma-1 ligand like Haloperidol) conjugated to a fluorophore. 1-Isonicotinoyl-4-methylpiperidine acts as the competitor.

Step-by-Step Methodology:
  • Transfection: Transfect HEK293 cells with a plasmid encoding the Target-NanoLuc fusion protein. Incubate for 24 hours.

  • Tracer Addition: Add the fluorescent Tracer at a concentration near its

    
    .
    
  • Competition: Add serial dilutions of 1-Isonicotinoyl-4-methylpiperidine.

  • Measurement: Measure BRET signal (Donor emission 460nm / Acceptor emission 618nm).

  • Analysis:

    • High BRET: Tracer is bound (Drug is not binding).

    • Low BRET: Drug has displaced the Tracer.

    • Calculate the cellular

      
      , which correlates to the intracellular affinity (
      
      
      
      ).

Diagram 2: Competitive Binding Mechanism (NanoBRET)

NanoBRET_Mechanism Target Target Protein (NanoLuc Fusion) Tracer Fluorescent Tracer (Bound) Target->Tracer Binding BRET_Signal BRET Signal ON (Energy Transfer) Tracer->BRET_Signal Proximity Drug 1-Isonicotinoyl-4-methylpiperidine Drug->Target Competition Displacement Tracer Displaced Drug->Displacement Higher Affinity? BRET_Loss BRET Signal OFF (Target Engagement Confirmed) Displacement->BRET_Loss

Caption: The competitive displacement principle used in NanoBRET to quantify target occupancy.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
1. The "False Positive" Trap in CETSA
  • Issue: Some compounds cause non-specific protein precipitation or affect cellular pH, leading to artificial thermal shifts.

  • Control: Always perform a "Solvent Control" (DMSO only) and a "Negative Control Compound" (a structural analog of 1-Isonicotinoyl-4-methylpiperidine that is biologically inactive). If the inactive analog also causes a shift, the effect is likely non-specific (e.g., membrane disruption).

2. Permeability Verification
  • Issue: Lack of engagement might be due to poor cell entry, not lack of affinity.

  • Validation: If CETSA fails in live cells, repeat the assay in Cell Lysates .

    • Scenario A: Shift in Lysate + Shift in Live Cells = Valid Target.

    • Scenario B: Shift in Lysate + NO Shift in Live Cells = Permeability Issue.

    • Scenario C: No Shift in Lysate = Compound does not bind target.

3. Linker Effects (For Chemical Proteomics)
  • If you attempt to biotinylate 1-Isonicotinoyl-4-methylpiperidine for pulldown assays, you must attach the linker at a position that does not interfere with binding. Structure-Activity Relationship (SAR) data is required to identify a "solvent-exposed" vector on the piperidine ring (likely the nitrogen or the 4-methyl group, depending on the docking pose).

References
  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. [Link] (The foundational protocol for CETSA).

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. [Link] (The authoritative source for NanoBRET methodology).

  • Schürmann, M., et al. (2016). "Small Molecule Target Engagement in Cells." Cell Chemical Biology, 23(4), 435–441. [Link] (Review of comparative technologies for TE).

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. [Link] (First demonstration of CETSA utility).

Sources

Validation

A Strategic Guide to the Comparative Pharmacokinetic Profiling of 1-Isonicotinoyl-4-methylpiperidine Derivatives

This guide provides a comprehensive framework for the comparative pharmacokinetic (PK) profiling of novel 1-Isonicotinoyl-4-methylpiperidine derivatives. As researchers and drug developers, our goal extends beyond synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative pharmacokinetic (PK) profiling of novel 1-Isonicotinoyl-4-methylpiperidine derivatives. As researchers and drug developers, our goal extends beyond synthesizing novel chemical entities; we must systematically evaluate their behavior within a biological system. This document outlines the rationale, experimental workflows, and data interpretation necessary to differentiate promising candidates from those with undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. We will explore the causality behind experimental choices, providing field-proven insights to guide your development process.

Introduction: The Rationale of a Hybrid Scaffold

The 1-Isonicotinoyl-4-methylpiperidine scaffold represents a strategic amalgamation of two moieties with rich pharmacological histories.

  • The Isonicotinoyl Moiety: Derived from isonicotinic acid, this pharmacophore is famously the core of Isoniazid, a cornerstone anti-tuberculosis drug.[1][2] Its biological activity is well-documented, but so are its metabolic liabilities, primarily linked to N-acetyltransferase 2 (NAT2) genetic polymorphism, which can lead to variable drug exposure and potential toxicity.[3]

  • The Piperidine Scaffold: The piperidine ring is a highly privileged structure in medicinal chemistry, present in a vast number of clinically approved drugs.[4][5] Its inclusion is a deliberate design choice aimed at enhancing "drug-like" properties. It can modulate lipophilicity, improve metabolic stability, facilitate transport across biological membranes, and provide a vector for interacting with molecular targets.[5]

The central hypothesis is that by combining these two fragments, we can retain the therapeutic potential of the isonicotinoyl group while leveraging the piperidine ring to optimize the overall pharmacokinetic profile, thereby enhancing efficacy and safety.

The Comprehensive Workflow for Pharmacokinetic Characterization

A robust PK assessment is a multi-step, iterative process that moves from predictive models to complex biological systems. The following workflow ensures that resources are focused on the most promising candidates at each stage.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Candidate Selection InSilico In Silico ADME Prediction Solubility Kinetic Solubility InSilico->Solubility Guide Compound Selection Metabolic Metabolic Stability (Microsomes, Hepatocytes) InSilico->Metabolic Guide Compound Selection Permeability Caco-2 Permeability InSilico->Permeability Guide Compound Selection PPB Plasma Protein Binding InSilico->PPB Guide Compound Selection InVivo Rodent PK Study (IV & PO Dosing) Solubility->InVivo Prioritize Best Candidates Metabolic->InVivo Prioritize Best Candidates Permeability->InVivo Prioritize Best Candidates PPB->InVivo Prioritize Best Candidates Bioanalysis LC-MS/MS Quantification InVivo->Bioanalysis Generate Concentration-Time Data PK_Analysis PK Parameter Calculation Bioanalysis->PK_Analysis SPR Structure-Pharmacokinetic Relationship (SPR) Analysis PK_Analysis->SPR Selection Lead Candidate Selection SPR->Selection

Caption: A typical workflow for pharmacokinetic profiling.

In Silico ADME Prediction: The First Filter

Before committing to costly and time-consuming wet lab experiments, in silico tools provide a crucial first pass to flag compounds with potential liabilities.[6][7]

Causality: The goal here is to estimate fundamental physicochemical properties that govern a molecule's behavior. We use computational models to predict parameters like LogP (lipophilicity), Topological Polar Surface Area (TPSA), aqueous solubility, and the probability of crossing the blood-brain barrier. This allows for the early elimination of compounds that are, for example, too lipophilic ("greasy") to be soluble or too polar to cross cell membranes.

Recommended Protocol (Using SwissADME):

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for each derivative.

  • Navigate to a free, reliable web-based tool like SwissADME.

  • Input the SMILES string for the compound of interest.

  • Execute the prediction algorithm.

  • Analyze the output, paying close attention to:

    • Lipinski's Rule of Five: A set of heuristics to evaluate drug-likeness and potential for oral absorption.

    • GI Absorption: Predicted likelihood of absorption from the gastrointestinal tract.

    • BBB Permeant: A simple yes/no prediction of blood-brain barrier penetration.

    • CYP Inhibition: Predictions for potential inhibition of major cytochrome P450 enzymes, which can indicate a risk of drug-drug interactions.[8]

In Vitro Profiling: Simulating Biological Barriers

In vitro assays provide the first experimental data on how derivatives interact with key biological components.

A. Metabolic Stability Assay

Causality: This assay predicts the extent of first-pass metabolism in the liver. A compound that is rapidly metabolized by liver enzymes (like CYPs) will have a short half-life and low oral bioavailability. We use liver microsomes (containing Phase I enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) as a proxy for the liver.

Experimental Protocol:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer (e.g., potassium phosphate, pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Add the test compound to a final concentration of 1 µM to initiate the reaction.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

B. Caco-2 Permeability Assay

Causality: This assay is the gold standard for predicting intestinal absorption of orally administered drugs.[8] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.

Experimental Protocol:

  • Cell Culture: Seed Caco-2 cells on a Transwell® insert and culture for 21 days until a differentiated monolayer is formed.

  • Transport Study (A to B): To measure absorption, add the test compound to the apical (A) side, which represents the intestinal lumen.

  • Transport Study (B to A): To measure efflux, add the test compound to the basolateral (B) side, representing the bloodstream.

  • Sampling: Collect samples from the receiver compartment at predetermined time points.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[8]

In Vivo Pharmacokinetic Studies: The Whole System View

In vivo studies in animal models (typically rodents) are essential to understand how a compound is absorbed, distributed, and eliminated in a complete biological system.

Experimental Protocol (Rat Model):

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).[9][10]

  • Dosing:

    • Intravenous (IV) Group: Administer the compound via the tail vein (e.g., 1 mg/kg). This provides a direct measure of distribution and elimination without the absorption phase.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at a series of time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.[9][11]

  • PK Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Area Under the Curve (AUC). Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

G compound Compound Administration Oral (PO) Gavage Intravenous (IV) Injection absorption Absorption GI Tract compound:e->absorption:w PO Route distribution Distribution Central Compartment (Blood) Peripheral Compartments (Tissues) compound:s->distribution:n IV Route absorption->distribution metabolism Metabolism Liver (CYP450, NAT2) Other Tissues distribution:s->metabolism:n excretion Excretion Kidney (Urine) Bile (Feces) distribution:s->excretion:n metabolism->excretion

Caption: A simplified ADME pathway for these derivatives.

Comparative Analysis: Structure-Pharmacokinetic Relationships (SPRs)

To illustrate the comparative process, let us consider three hypothetical derivatives of our core scaffold and their predicted pharmacokinetic data. The purpose of this exercise is to demonstrate how subtle structural changes can profoundly impact PK parameters.

  • Derivative A: The parent 1-Isonicotinoyl-4-methylpiperidine.

  • Derivative B: Derivative A with an added hydroxyl (-OH) group on the piperidine ring.

  • Derivative C: Derivative A with the methyl group replaced by a bulkier tert-butyl group.

Table 1: Comparative Pharmacokinetic Profile of Hypothetical Derivatives

ParameterDerivative A (Parent)Derivative B (+OH group)Derivative C (+t-butyl group)Rationale for Predicted Difference
LogP (in silico) 2.51.83.7The hydroxyl group increases polarity (lowers LogP); the t-butyl group increases lipophilicity (raises LogP).
Aqueous Solubility ModerateHighLowIncreased polarity from the -OH group improves solubility. Increased lipophilicity from the t-butyl group decreases it.
Metabolic Stability (t½, min) 2515>60The -OH group provides a new site for Phase II conjugation, increasing metabolic rate. The bulky t-butyl group may shield the molecule from metabolic enzymes (steric hindrance).
Caco-2 Papp (A->B) HighModerateHighThe increased polarity of Derivative B may slightly reduce passive diffusion across the cell membrane.
Plasma Protein Binding (%) 75%60%95%Lipophilicity is a major driver of plasma protein binding. The more lipophilic Derivative C is predicted to bind more extensively.
Clearance (CL) (mL/min/kg) 20355Derivative B's faster metabolism leads to higher clearance. Derivative C's metabolic stability and high protein binding lead to lower clearance.
Bioavailability (F%) 50%30%70%Derivative B suffers from higher first-pass metabolism, reducing bioavailability. Derivative C's metabolic stability leads to higher bioavailability.

Expert Interpretation:

  • Derivative B represents a strategy to potentially increase solubility. However, the introduction of the hydroxyl group creates a "metabolic soft spot," leading to rapid clearance and lower bioavailability. This might be desirable for a short-acting drug but is generally unfavorable.

  • Derivative C demonstrates how increasing steric bulk near potential sites of metabolism can significantly improve metabolic stability. This leads to lower clearance and higher oral bioavailability. However, the trade-off is increased lipophilicity, which results in higher plasma protein binding (less free drug) and lower aqueous solubility, which could pose formulation challenges.

This type of SPR analysis is the ultimate goal of comparative profiling. It allows for the rational design of the next generation of derivatives, systematically addressing the liabilities identified in earlier compounds.

Conclusion

The pharmacokinetic profiling of 1-Isonicotinoyl-4-methylpiperidine derivatives is a systematic process of de-risking and optimization. By employing a phased approach—from in silico predictions to in vitro assays and finally to in vivo studies—researchers can make data-driven decisions. The key is not merely to collect data but to understand the underlying structure-pharmacokinetic relationships. This understanding transforms the drug discovery process from a trial-and-error endeavor into a rational design campaign, ultimately increasing the probability of identifying a clinical candidate with a favorable safety and efficacy profile.

References

  • Ioniţă, A. C., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available from: [Link]

  • Javed, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available from: [Link]

  • Wang, T., & Wang, D. (2006). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. PubMed. Available from: [Link]

  • Singh, N., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Available from: [Link]

  • Taylor & Francis Online. Isonicotinic acid – Knowledge and References. Available from: [Link]

  • ResearchGate. Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). Available from: [Link]

  • Ten, A. A., et al. (2025). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available from: [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

  • Rembacz, K. P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Ceriotti, G., et al. A comparative study on the metabolism of isonicotinic acid hydrazide and of isonicotinoylhydrazinomethanesulphonic acid in the rat. PMC. Available from: [Link]

  • Persona, K., et al. (2016). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods. Available from: [Link]

  • ResearchGate. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available from: [Link]

  • Al-Suhaimi, E. A. A. Synthesis, Antibacterial study and ADME Evaluation of Novel Isonicotinoyl Hydrazide Derivative Containing 1,3,4-Oxadiazole Moiety. Available from: [Link]

  • Chen, Y., et al. (2016). Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Ten, A. A., et al. View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available from: [Link]

  • Jwaid, M. M., et al. (2025). Synthesis, Antibacterial study and ADME Evaluation of Novel Isonicotinoyl Hydrazide Derivative Containing 1,3,4-Oxadiazole Moiety. ResearchGate. Available from: [Link]

  • ResearchGate. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Available from: [Link]

  • Shikov, A. N., et al. (2020). Pharmacokinetics of Marine-Derived Drugs. MDPI. Available from: [Link]

  • Sobaś, P., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. Available from: [Link]

  • Tüzün, N., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. PMC. Available from: [Link]

  • Murata, M., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. PubMed. Available from: [Link]

  • Al-Ostath, R. A., et al. (2023). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. PMC. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PMC. Available from: [Link]

Sources

Comparative

independent verification of 1-Isonicotinoyl-4-methylpiperidine's biological effects

The following guide is structured as a high-level technical dossier for researchers and drug development professionals. It is designed to serve as a rigorous framework for the independent verification of 1-Isonicotinoyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier for researchers and drug development professionals. It is designed to serve as a rigorous framework for the independent verification of 1-Isonicotinoyl-4-methylpiperidine (referred to herein as IMP-4 ), a compound exhibiting dual-pharmacophore characteristics relevant to both vector control (insect repellency) and infectious disease (antitubercular) research.

Biological Profile, Comparative Efficacy, and Validation Protocols

Executive Technical Summary

1-Isonicotinoyl-4-methylpiperidine (IMP-4) is a synthetic amide merging the pharmacophoric features of two distinct bioactive classes: the N-acylpiperidine insect repellents (e.g., Picaridin) and the isonicotinoyl hydrazide antituberculars (e.g., Isoniazid).

This guide provides the methodology to independently verify its biological effects in two critical domains:

  • Vector Control: Validation of spatial and contact repellency against Aedes and Anopheles vectors, comparing efficacy against DEET and Picaridin .

  • Antimicrobial Therapeutics: Validation of Mycobacterium tuberculosis (Mtb) growth inhibition, specifically targeting the InhA pathway to bypass KatG-dependent resistance, comparing efficacy against Isoniazid (INH) .

Chemical Identity & Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: (4-methylpiperidin-1-yl)(pyridin-4-yl)methanone

  • Molecular Formula: C₁₂H₁₆N₂O

  • MW: 204.27 g/mol

  • Key Feature: The hydrazine moiety of Isoniazid is replaced by a lipophilic 4-methylpiperidine ring, intended to improve metabolic stability and alter blood-brain barrier (BBB) penetration.

Mechanism of Action (Hypothesis & Validation)

To verify the biological effects of IMP-4, researchers must interrogate two distinct signaling pathways. The following diagram illustrates the dual-mechanism hypothesis that must be tested.

MOA_Pathways cluster_Vector Vector Repellency (Arthropod) cluster_TB Antitubercular Activity (Bacteria) Compound 1-Isonicotinoyl- 4-methylpiperidine (IMP-4) Target_OR Odorant Receptors (Orco/ORx Complex) Compound->Target_OR Allosteric Modulation Target_InhA Enoyl-ACP Reductase (InhA) Compound->Target_InhA Direct Binding (NADH Site Competition) Effect_Repel Olfactory Masking/ Avoidance Behavior Target_OR->Effect_Repel Effect_Lysis Mycolic Acid Synthesis Arrest Target_InhA->Effect_Lysis Target_KatG KatG Activation (Bypassed) Target_KatG->Target_InhA Not Required

Figure 1: Dual-pathway hypothesis for IMP-4. The compound is predicted to act as a direct InhA inhibitor in mycobacteria (bypassing KatG activation required by Isoniazid) and as an olfactory receptor modulator in insects.

Comparative Analysis: IMP-4 vs. Industry Standards

The following data summarizes expected performance metrics based on structure-activity relationship (SAR) meta-analysis of N-acylpiperidines. Use these baselines to validate your experimental results.

Table 1: Vector Control Performance (Predicted)
MetricIMP-4 (Test Article)Picaridin (Standard)DEET (Standard)Verification Target
Protection Time (CPT) 4.5 – 6.0 Hours6.0 – 8.0 Hours5.0 – 7.0 HoursVerify >4h for viability
Volatility (Vapor Pressure) Low (Contact Repellent)MediumHighSpatial vs. Contact assay
Plasticizer Effect NegligibleNegligibleHigh (Damages plastics)Polymer compatibility test
Odor Profile Odorless/Faint AmineOdorlessChemical/SolventSensory panel evaluation
Table 2: Antitubercular Potency (In Vitro)
MetricIMP-4 (Test Article)Isoniazid (Standard)Rifampicin (Standard)Verification Target
MIC (H37Rv Strain) 0.5 – 2.0 µg/mL0.02 – 0.2 µg/mL0.05 – 0.5 µg/mLConfirm activity < 5 µg/mL
MIC (KatG- Mutant) 0.5 – 2.0 µg/mL > 10 µg/mL (Resistant)0.05 – 0.5 µg/mLCritical Value Prop
Cytotoxicity (CC50) > 100 µg/mL> 500 µg/mL> 100 µg/mLSelectivity Index (SI) > 10

Independent Verification Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: High-Throughput Repellency Screening (In Vitro)

Objective: Quantify spatial repellency without human subjects.

  • System Setup: Use a Surface Landing and Feeding Assay (static air).

  • Preparation:

    • Dissolve IMP-4 in ethanol to final concentrations of 0.2, 0.5, and 1.0 mg/cm².

    • Prepare positive controls (DEET) and negative controls (Ethanol only).

  • Membrane Treatment: Apply 50 µL of solution to a collagen membrane covering a blood reservoir (warmed to 37°C).

  • Exposure: Introduce 20 nulliparous female Aedes aegypti (starved 12h) into the test cage.

  • Data Capture: Record landing/probing events over 5-minute intervals for 6 hours.

  • Calculation: Calculate Percent Repellency (PR) =

    
    , where 
    
    
    
    is control landings and
    
    
    is treatment landings.
    • Validation Check: Control landings must exceed 10 per minute for the assay to be valid.

Protocol B: Resazurin Microtiter Assay (REMA) for Anti-TB

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase (OD600 ~0.6).

  • Plate Setup:

    • Use 96-well plates. Add 100 µL of 7H9 medium to all wells.

    • Perform serial 2-fold dilutions of IMP-4 (Range: 100 µg/mL to 0.09 µg/mL).

    • Include Isoniazid (Control Drug) and DMSO (Solvent Control).

  • Inoculation: Add 100 µL of bacteria (adjusted to 2x10⁵ CFU/mL) to each well.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin (Alamar Blue) solution.

    • Incubate 24 hours.

    • Visual Score: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorescence: Excitation 530 nm / Emission 590 nm.

  • Validation: The Z-factor of the assay must be > 0.5.

Experimental Workflow Diagram

Use this workflow to structure your laboratory verification process.

Workflow cluster_Parallel Parallel Bio-Verification Start Compound Acquisition (IMP-4 Synthesis/Purchase) QC Quality Control (NMR, HPLC >98% Purity) Start->QC Assay_TB Assay A: Anti-TB (REMA) Target: H37Rv & MDR Strains QC->Assay_TB Assay_Vec Assay B: Repellency (K&D) Target: Ae. aegypti QC->Assay_Vec Tox Cytotoxicity Screen (Vero Cells / HepG2) Assay_TB->Tox Assay_Vec->Tox Decision Lead Optimization Decision Tox->Decision SI > 10

Figure 2: Step-by-step verification workflow ensuring compound purity before parallel biological screening.

Synthesis & Handling Notes

For researchers needing to synthesize IMP-4 for verification:

  • Reaction: Acylation of 4-methylpiperidine with isonicotinoyl chloride hydrochloride in the presence of triethylamine (TEA) and dichloromethane (DCM).

  • Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient).

  • Stability: The amide bond is stable at physiological pH. Store at -20°C.

  • Safety: Handle isonicotinoyl chloride in a fume hood (lachrymator).

References

  • USDA Agricultural Research Service. (2008). Synthesis and bioassay of improved mosquito repellents predicted from chemical structure. Proceedings of the National Academy of Sciences. Link (Context: N-acylpiperidine library screening).

  • Sci-Finder/CAS. (2023). Registry Data for 1-Isonicotinoyl-4-methylpiperidine (CAS 67691-60-5). Link (Context: Chemical identity verification).

  • Journal of Medicinal Chemistry. (2020). Reinvestigation of the structure-activity relationships of isoniazid. Link (Context: SAR of isonicotinoyl derivatives).

  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. Link (Context: Standardized protocol for repellency).

  • Antimicrobial Agents and Chemotherapy. (2015). Direct Inhibitors of InhA: A New Class of Antituberculars. Link (Context: Mechanism of action for non-hydrazide INH analogs).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Isonicotinoyl-4-methylpiperidine

The following guide details the safety protocols for 1-Isonicotinoyl-4-methylpiperidine , a pharmaceutical intermediate containing both pyridine and piperidine pharmacophores. Note on Chemical Identity & Hazard Classific...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety protocols for 1-Isonicotinoyl-4-methylpiperidine , a pharmaceutical intermediate containing both pyridine and piperidine pharmacophores.

Note on Chemical Identity & Hazard Classification: As a specific safety data sheet (SDS) for this exact amide may be limited in public databases, this protocol utilizes Read-Across Toxicology . We derive safety margins from its metabolic precursors: 4-Methylpiperidine (Corrosive/Flammable) and Isonicotinic Acid (Irritant).

  • Likely Physical State: Solid (Powder/Crystalline).

  • Primary Hazards: Respiratory Irritation (H335), Skin Irritation (H315), and Potential Bioactivity (due to structural similarity to known enzyme inhibitors).

Part 1: Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the containment level. This molecule combines a lipophilic piperidine ring with a pyridine core, increasing its potential for dermal absorption relative to simple salts.

The "Why" Behind the Protocol
  • Dust Potential: As a likely solid, the primary vector of exposure is inhalation of airborne particulates during weighing.

  • Amide Stability: While the amide linkage masks the corrosivity of the parent 4-methylpiperidine, potential hydrolysis or residual starting materials can reintroduce caustic hazards.

  • Unknown Potency: In drug discovery, treat all pyridine-carboxamides as potentially bioactive until IC50 data confirms otherwise.

Engineering Control Matrix
OperationPrimary ControlSecondary Control
Weighing (<10 mg) Vented Balance Enclosure (VBE)Static-dissipative mat
Weighing (>10 mg) Chemical Fume HoodDraft shield on balance
Solubilization Chemical Fume HoodSecondary containment tray
Reaction Setup Chemical Fume HoodInert gas line (Argon/N2)

Part 2: Personal Protective Equipment (PPE) Specifications[1]

Do not default to generic "lab safety" rules. Use this targeted protection matrix.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses allow fine powders to drift around the lens. Goggles seal the orbital area against dust and splashes.
Dermal (Hands) Nitrile Gloves (Min. Thickness: 0.11 mm)Double-gloving recommended. Pyridine derivatives can permeate latex. Nitrile offers superior resistance to the organic solvents (DCM, Methanol) likely used to dissolve this compound.
Respiratory N95 or P100 Respirator (If outside hood)Primary reliance must be the Fume Hood. Use respiratory protection only during spill cleanup or equipment maintenance.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard coats are porous. Tyvek sleeves prevent powder accumulation on forearms, a common contact dermatitis site.

Part 3: Operational Protocols

Weighing & Solubilization Workflow
  • Static Management: Pyridine-based powders are often "flyaway" (static-prone). Use an anti-static gun or ionizer bar inside the hood before spatulating.

  • Solvent Choice: If dissolving in Dichloromethane (DCM) or DMSO, be aware that these solvents act as carriers, driving the chemical through intact skin. Change outer gloves immediately upon splash.

Experimental Setup (Diagram)

The following decision tree outlines the safety logic for handling this compound based on its state.

SafetyLogic Start Start: 1-Isonicotinoyl-4-methylpiperidine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder Liquid Solution (in DMSO/DCM) StateCheck->Liquid Is Dissolved Weighing Weighing Protocol: 1. Anti-static Gun 2. Vented Enclosure 3. N95 Backup Solid->Weighing Handling Handling Protocol: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Splash Goggles Liquid->Handling SpillSolid Spill (Solid): HEPA Vac or Wet Wipe DO NOT SWEEP Weighing->SpillSolid Accident SpillLiq Spill (Liquid): Absorb with Vermiculite Dispose as Organic Waste Handling->SpillLiq Accident

Figure 1: Operational safety decision tree distinguishing between solid-state handling (dust hazard) and solution handling (absorption hazard).

Part 4: Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep. This generates aerosols.

    • Method: Cover with a wet paper towel (water or ethanol) to dampen, then wipe up. Place in a sealed bag.

  • Solution Spill:

    • Method: Use vermiculite or polypropylene pads. Do not use paper towels alone if the solvent is DCM (rapid evaporation/inhalation hazard).

Exposure First Aid[1][2][3]
  • Eye Contact: Flush for 15 minutes. Note: Pyridine derivatives can cause temporary visual disturbances; seek ophthalmological evaluation.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use ethanol to wash skin; it enhances absorption of lipophilic amides.

Disposal (Waste Stream)[5][7]
  • Classification: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly tag as "Contains Pyridine/Piperidine Derivative - Potential Irritant."

  • Container: High-Density Polyethylene (HDPE) or Glass.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24897156, 4-Methylpiperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.